(3-(Trifluoromethoxy)benzyl)hydrazine dihydrochloride
Description
BenchChem offers high-quality (3-(Trifluoromethoxy)benzyl)hydrazine dihydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3-(Trifluoromethoxy)benzyl)hydrazine dihydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
[3-(trifluoromethoxy)phenyl]methylhydrazine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9F3N2O.2ClH/c9-8(10,11)14-7-3-1-2-6(4-7)5-13-12;;/h1-4,13H,5,12H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDWPMZVRJVJYMJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC(F)(F)F)CNN.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11Cl2F3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A Technical Guide to (3-(Trifluoromethoxy)benzyl)hydrazine Dihydrochloride: A Novel Building Block for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract: (3-(Trifluoromethoxy)benzyl)hydrazine dihydrochloride is a novel chemical entity with significant potential as a building block in medicinal chemistry and drug development. To date, a specific CAS number has not been assigned to this compound, indicating its status as a non-commercial, research-focused molecule requiring custom synthesis. This guide provides a comprehensive overview of its predicted physicochemical properties, a detailed proposed synthesis protocol, and a discussion of its potential applications, drawing upon the known characteristics of its structural isomers and the unique electronic properties of the trifluoromethoxy moiety.
Introduction: The Rationale for (3-(Trifluoromethoxy)benzyl)hydrazine in Drug Design
The trifluoromethoxy (-OCF₃) group is an increasingly important substituent in modern medicinal chemistry. It is often considered a "super-methoxy" group, sharing the steric profile of a methoxy group but possessing significantly different electronic properties. The strong electron-withdrawing nature of the -OCF₃ group can profoundly influence a molecule's pKa, lipophilicity, and metabolic stability, often leading to improved pharmacokinetic and pharmacodynamic profiles. When incorporated into a benzylhydrazine scaffold, it offers a versatile synthon for the creation of diverse heterocyclic compounds and other complex molecular architectures.
Hydrazine derivatives are fundamental precursors in the synthesis of a wide array of bioactive molecules, including those with anticonvulsant, antidepressant, and antimicrobial activities. The combination of the trifluoromethoxy group at the meta position of the benzyl ring and the reactive hydrazine moiety presents a unique opportunity to explore novel chemical space in the pursuit of new therapeutic agents. This guide serves as a foundational resource for the synthesis and utilization of this promising, yet uncharacterized, molecule.
Predicted Physicochemical and Spectroscopic Properties
While experimental data for (3-(Trifluoromethoxy)benzyl)hydrazine dihydrochloride is not available, we can predict its key properties based on its structure and data from analogous compounds, such as its ortho and para isomers.
| Property | Predicted Value/Characteristic | Rationale / Comparative Data |
| Molecular Formula | C₈H₁₁Cl₂F₃N₂O | Based on the chemical structure of the dihydrochloride salt. |
| Molecular Weight | 279.09 g/mol | Calculated from the molecular formula. |
| Appearance | White to off-white solid | Typical for hydrochloride salts of organic bases. |
| Solubility | Soluble in water, methanol; sparingly soluble in ethanol; insoluble in non-polar organic solvents. | The dihydrochloride salt form significantly enhances aqueous solubility. |
| pKa | Estimated around 6.5-7.5 for the hydrazinium ion | The electron-withdrawing trifluoromethoxy group will decrease the basicity of the hydrazine nitrogen atoms compared to an unsubstituted benzylhydrazine. |
| ¹H NMR | Aromatic protons in the range of 7.2-7.6 ppm, a singlet for the benzylic CH₂ around 4.1 ppm, and broad signals for the hydrazine N-H protons. | Based on spectral data of related benzylhydrazine compounds. The exact shifts will be influenced by the meta-substitution pattern. |
| ¹³C NMR | Aromatic carbons between 120-150 ppm, the benzylic carbon around 50 ppm, and the trifluoromethoxy carbon as a quartet around 120 ppm (due to C-F coupling). | Characteristic shifts for trifluoromethoxy-substituted benzene rings and benzyl groups. |
| ¹⁹F NMR | A singlet around -58 ppm. | Typical chemical shift for the -OCF₃ group. |
| Mass Spectrometry | Expected [M+H]⁺ (for the free base) at m/z 207.07. | Calculated for the protonated free base C₈H₉F₃N₂O. |
Proposed Synthesis of (3-(Trifluoromethoxy)benzyl)hydrazine Dihydrochloride
The synthesis of (3-(Trifluoromethoxy)benzyl)hydrazine dihydrochloride can be approached through a multi-step pathway starting from commercially available 3-(trifluoromethoxy)benzaldehyde. The proposed route involves the formation of a hydrazone intermediate, followed by its reduction to the corresponding hydrazine.
Diagram of the Proposed Synthetic Pathway:
Caption: Proposed synthesis of (3-(Trifluoromethoxy)benzyl)hydrazine dihydrochloride.
Experimental Protocol:
Step 1: Synthesis of 3-(Trifluoromethoxy)benzylidenehydrazine
-
To a solution of 3-(trifluoromethoxy)benzaldehyde (1.0 eq) in ethanol (5 mL per 1 g of aldehyde), add hydrazine hydrate (1.2 eq) dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes as the eluent.
-
Upon completion, the product may precipitate out of the solution. If so, collect the solid by filtration. If not, reduce the solvent volume under reduced pressure until a precipitate forms.
-
Wash the solid with cold ethanol and dry under vacuum to yield the hydrazone intermediate.
Step 2: Synthesis of (3-(Trifluoromethoxy)benzyl)hydrazine
-
Suspend the 3-(trifluoromethoxy)benzylidenehydrazine (1.0 eq) in methanol (10 mL per 1 g of hydrazone) in a round-bottom flask.
-
Cool the suspension to 0 °C in an ice bath.
-
Add sodium borohydride (2.0 eq) portion-wise over 30 minutes, ensuring the temperature remains below 10 °C.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 12-16 hours. Monitor the reaction by TLC.
-
Quench the reaction by the slow addition of water at 0 °C.
-
Extract the aqueous mixture with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude free base of the hydrazine.
Step 3: Formation of (3-(Trifluoromethoxy)benzyl)hydrazine Dihydrochloride
-
Dissolve the crude (3-(trifluoromethoxy)benzyl)hydrazine in a minimal amount of diethyl ether.
-
To this solution, add a 4M solution of HCl in dioxane (2.5 eq) dropwise with stirring.
-
A white precipitate of the dihydrochloride salt should form immediately.
-
Continue stirring for 30 minutes, then collect the solid by filtration.
-
Wash the solid with cold diethyl ether and dry under vacuum to yield the final product.
Analytical Characterization Workflow
To confirm the identity and purity of the synthesized (3-(trifluoromethoxy)benzyl)hydrazine dihydrochloride, a series of analytical techniques should be employed.
Diagram of the Analytical Workflow:
Caption: Analytical workflow for the characterization of the final product.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are crucial for confirming the structure. The spectra should be consistent with the predicted chemical shifts and coupling patterns.
-
Mass Spectrometry (MS): High-resolution mass spectrometry will confirm the molecular weight of the free base.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: The IR spectrum should show characteristic peaks for N-H stretching (around 3200-3400 cm⁻¹), C-H stretching of the aromatic and aliphatic groups, and strong C-F and C-O stretching bands associated with the trifluoromethoxy group.
-
High-Performance Liquid Chromatography (HPLC): HPLC analysis should be used to determine the purity of the final compound.
-
Elemental Analysis: The percentage of C, H, N, and Cl should be within ±0.4% of the calculated values for the dihydrochloride salt.
Potential Applications in Drug Discovery and Medicinal Chemistry
The unique combination of the trifluoromethoxy group and the benzylhydrazine scaffold makes this compound a valuable building block for several therapeutic areas:
-
Synthesis of Novel Heterocycles: Benzylhydrazines are key precursors for the synthesis of indazoles, pyrazoles, and other nitrogen-containing heterocycles, many of which exhibit a wide range of biological activities.
-
Enzyme Inhibitors: The trifluoromethoxy group can enhance binding to enzyme active sites through favorable hydrophobic and electrostatic interactions. Hydrazine-derived compounds have been investigated as inhibitors of enzymes such as monoamine oxidase (MAO), which are targets for antidepressants.
-
Central Nervous System (CNS) Agents: The increased lipophilicity imparted by the trifluoromethoxy group can improve blood-brain barrier penetration, making this scaffold attractive for developing CNS-active drugs.
-
Antimicrobial Agents: Hydrazone derivatives of substituted benzohydrazides have shown promising antimicrobial activity. This building block could be used to generate novel compounds for combating infectious diseases.
Conclusion
(3-(Trifluoromethoxy)benzyl)hydrazine dihydrochloride represents a novel and promising building block for medicinal chemistry. While it is not currently a commercially available compound and lacks a designated CAS number, this guide provides a scientifically sound basis for its custom synthesis and characterization. The predicted properties and the versatile reactivity of this molecule make it an attractive candidate for incorporation into drug discovery programs aimed at developing new therapeutics with improved pharmacological profiles. The protocols and data presented herein are intended to facilitate the exploration of this untapped area of chemical space.
References
- Note: As (3-(Trifluoromethoxy)benzyl)hydrazine dihydrochloride is a novel compound, direct references are not available.
-
Synthesis of Benzylhydrazines: For general methods of reducing benzaldehyde hydrazones, see: Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (6th ed.). Wiley. [Link]
-
Properties of the Trifluoromethoxy Group: For a review of the properties and applications of the trifluoromethoxy group in medicinal chemistry, see: Böhm, H. J., Banner, D., Bendels, S., Kansy, M., Kuhn, B., Müller, K., Obst-Sander, U., & Stahl, M. (2004). Fluorine in medicinal chemistry. ChemBioChem, 5(5), 637-643. [Link]
-
Hydrazines in Medicinal Chemistry: For an overview of the role of hydrazines and hydrazones in drug development, see: Rollas, S., & Küçükgüzel, Ş. G. (2007). Biological activities of hydrazone derivatives. Bioorganic & Medicinal Chemistry, 15(17), 5673-5691. [Link]
-
Synthesis of Trifluoromethyl-Substituted Benzylhydrazines (Patent Literature): For an example of a synthetic route to a related compound, see: CN102659620A - Synthesis method of 2,4-bi-(trifluoromethyl) benzylhydrazine. Google Patents. [1]
Sources
An In-depth Technical Guide to the Mechanism of Action of Trifluoromethoxy-Substituted Hydrazines
Introduction: The Strategic Role of the Trifluoromethoxy Group in Modulating Biological Activity
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine-containing functional groups is a cornerstone of rational drug design. Among these, the trifluoromethoxy (–OCF₃) group has emerged as a uniquely powerful moiety for optimizing the pharmacological profile of bioactive molecules.[1] Unlike its trifluoromethyl (–CF₃) counterpart, the –OCF₃ group introduces a distinct combination of electronic and steric properties that can profoundly influence a compound's interaction with biological targets.[2] Its strong electron-withdrawing nature, coupled with enhanced lipophilicity and metabolic stability, makes it an invaluable tool for developing novel therapeutics.[1][3]
This guide focuses on a specific chemical class where this substitution is of particular interest: trifluoromethoxy-substituted hydrazines. Hydrazine derivatives have a long history as potent inhibitors of various enzymes, most notably monoamine oxidases (MAOs).[4] By examining the mechanism of action of trifluoromethoxy-substituted hydrazines, we can elucidate how the unique properties of the –OCF₃ group contribute to their biological activity, offering a case study in advanced drug design for researchers, scientists, and drug development professionals. This guide will delve into the core mechanism, the biochemical pathways affected, and the experimental methodologies used to validate these interactions, providing a comprehensive resource grounded in scientific literature.
Core Mechanism of Action: Inhibition of Monoamine Oxidase (MAO)
The primary mechanism of action for many biologically active trifluoromethoxy-substituted hydrazines is the inhibition of monoamine oxidase (MAO), a family of flavin-containing enzymes responsible for the oxidative deamination of neurotransmitters such as serotonin, dopamine, and norepinephrine.[4][5] There are two main isoforms of this enzyme, MAO-A and MAO-B, which differ in their substrate specificity and inhibitor sensitivity.[5] The inhibition of MAO leads to an increase in the concentration of these neurotransmitters in the synaptic cleft, a mechanism that is therapeutically exploited for the treatment of depression and neurodegenerative disorders like Parkinson's disease.[6]
Hydrazine-based compounds, including those with trifluoromethoxy substitutions, are well-documented as potent MAO inhibitors.[7][8] The hydrazine moiety (–NHNH₂) is critical for the inhibitory activity, often acting as a precursor to a reactive species that forms a covalent bond with the FAD cofactor of the enzyme, leading to irreversible inhibition.[7] The trifluoromethoxy group, typically positioned on an aromatic ring attached to the hydrazine, plays a crucial role in modulating the potency and selectivity of this inhibition through several key physicochemical effects:
-
Enhanced Lipophilicity : The –OCF₃ group significantly increases the lipophilicity of the molecule.[1] This property facilitates the passage of the inhibitor across the blood-brain barrier, a critical step for compounds targeting central nervous system enzymes like MAO.[3]
-
Metabolic Stability : The carbon-fluorine bonds in the trifluoromethoxy group are exceptionally strong, making the moiety highly resistant to oxidative metabolism by enzymes such as cytochrome P450s.[2] This increased metabolic stability leads to a longer biological half-life and improved bioavailability.[3]
-
Electronic Effects : As a strong electron-withdrawing group, the –OCF₃ substituent can influence the pKa of the hydrazine moiety and the overall electron distribution of the molecule. This can affect the compound's binding affinity to the active site of the MAO enzyme.[2]
Affected Biochemical Pathway: Monoamine Neurotransmitter Metabolism
The inhibition of MAO by trifluoromethoxy-substituted hydrazines directly impacts the metabolic pathways of monoamine neurotransmitters. Under normal physiological conditions, MAO, located on the outer mitochondrial membrane, catalyzes the degradation of neurotransmitters after they have been taken back up into the presynaptic neuron. This process is essential for regulating neurotransmitter levels.
By inhibiting MAO, these compounds prevent this degradation, leading to an accumulation of dopamine, norepinephrine, and serotonin within the neuron. This increases the amount of neurotransmitter available for release into the synapse, thereby enhancing neurotransmission.
Experimental Validation of the Mechanism of Action
The characterization of trifluoromethoxy-substituted hydrazines as MAO inhibitors requires a series of well-defined experiments to determine their potency, selectivity, and mode of inhibition.
In Vitro MAO Inhibition Assay
The cornerstone for evaluating these compounds is the in vitro enzyme inhibition assay. This can be performed using either isolated enzymes (recombinant human MAO-A and MAO-B) or mitochondrial fractions from tissues rich in MAO, such as the rat brain.[9] A common method is a fluorometric or chemiluminescent assay that measures the production of hydrogen peroxide, a byproduct of the MAO-catalyzed oxidation of a substrate.[6][10]
Experimental Protocol: Fluorometric MAO Inhibition Assay
-
Preparation of Reagents :
-
Assay Buffer : Prepare a suitable buffer (e.g., 100 mM potassium phosphate, pH 7.4).
-
Enzyme Solution : Dilute recombinant human MAO-A or MAO-B in assay buffer to a predetermined optimal concentration.
-
Inhibitor Solutions : Prepare a serial dilution of the trifluoromethoxy-substituted hydrazine compound in DMSO, and then dilute further in assay buffer.
-
Substrate Solution : Prepare a solution of a suitable substrate (e.g., p-tyramine for both MAO-A and MAO-B, or a selective substrate if needed) in assay buffer.[11]
-
Detection Reagent : Prepare a working solution containing horseradish peroxidase (HRP) and a fluorogenic HRP substrate (e.g., Amplex Red).
-
-
Assay Procedure :
-
Add 45 µL of the enzyme solution to the wells of a black 96-well microplate.[11]
-
Add 5 µL of the inhibitor solution (or vehicle control) to the respective wells.[11]
-
Incubate the plate for a defined period (e.g., 10-30 minutes) at room temperature to allow the inhibitor to interact with the enzyme.[11][12]
-
Initiate the reaction by adding 50 µL of the detection reagent containing the substrate.
-
Incubate the plate for 20-60 minutes at room temperature, protected from light.[11]
-
Measure the fluorescence intensity using a microplate reader (e.g., λex = 530 nm, λem = 585 nm).[11]
-
-
Data Analysis :
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).
-
Causality Behind Experimental Choices :
-
Choice of Recombinant Enzymes : Using purified recombinant human MAO-A and MAO-B allows for a direct assessment of the inhibitor's effect on each isoform without confounding factors from other cellular components. This is crucial for determining selectivity.
-
Pre-incubation Step : The pre-incubation of the enzyme with the inhibitor before adding the substrate is essential, particularly for irreversible or time-dependent inhibitors like many hydrazines.[12] This step ensures that the inhibitor has sufficient time to bind to and inactivate the enzyme.
-
Fluorometric Detection : This method is highly sensitive and allows for the detection of low levels of enzyme activity, making it suitable for high-throughput screening and accurate IC₅₀ determination.
Structure-Activity Relationship (SAR) Studies
To confirm the specific contribution of the trifluoromethoxy group, SAR studies are conducted. This involves synthesizing and testing a series of analogues where the –OCF₃ group is replaced by other substituents (e.g., –H, –CH₃, –Cl, –OCH₃) or moved to different positions on the aromatic ring.[13] The resulting IC₅₀ values are then compared.
Table 1: Illustrative SAR Data for Phenylhydrazine Analogues as MAO-B Inhibitors
| Compound | Substituent (R) at para-position | MAO-B IC₅₀ (µM) |
| 1 | -H | 15.2 |
| 2 | -CH₃ | 8.5 |
| 3 | -Cl | 5.1 |
| 4 | -OCH₃ | 10.3 |
| 5 | -OCF₃ | 0.8 |
Note: The data in this table is hypothetical and for illustrative purposes to demonstrate a typical SAR trend.
The significantly lower IC₅₀ value for the compound with the –OCF₃ group (Compound 5) would provide strong evidence for its critical role in enhancing inhibitory potency.[13]
Workflow for Characterizing a Novel Trifluoromethoxy-Substituted Hydrazine Inhibitor
Conclusion
The mechanism of action for trifluoromethoxy-substituted hydrazines is primarily driven by their potent inhibition of monoamine oxidase. The trifluoromethoxy group is not merely a passive substituent but an active contributor to the compound's pharmacological profile. It enhances metabolic stability, increases lipophilicity for better blood-brain barrier penetration, and modulates electronic properties to optimize binding to the MAO active site. The systematic experimental approach, beginning with in vitro enzyme assays and progressing through detailed SAR and kinetic studies, provides a robust framework for validating this mechanism. For drug development professionals, understanding this interplay between chemical structure and biological function is paramount for designing the next generation of safer and more effective MAO inhibitors for treating neurological and psychiatric disorders.
References
-
Hovione. (2024). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Hovione. [Link]
-
Ragnarsson, U. (2001). Synthetic methodology for alkyl substituted hydrazines. Chemical Society Reviews, 30, 205-213. [Link]
-
Ferreira, R. J., et al. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 30(9), 3009. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 2777328, 4-(Trifluoromethoxy)phenylhydrazine hydrochloride. [Link]
-
Krátký, M., et al. (2019). Hydrazones of 4-(Trifluoromethyl)benzohydrazide as New Inhibitors of Acetyl- and Butyrylcholinesterase. Molecules, 24(11), 2113. [Link]
-
Hellerman, L., & Erwin, V. G. (1968). Inhibition of monoamine oxidase by substituted hydrazines. The Journal of biological chemistry, 243(19), 5234–5243. [Link]
-
MDPI. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. [Link]
-
Al-Ostoot, F. H., et al. (2023). Trifluoromethylated hydrazones and acylhydrazones as potent nitrogen-containing fluorinated building blocks. Beilstein Journal of Organic Chemistry, 19, 1788-1830. [Link]
-
Kaminsky, D., et al. (1964). Monoamine Oxidase Inhibitors. Hydrazine. Derivatives. Journal of Medicinal Chemistry, 7(3), 368-370. [Link]
-
Walsh Medical Media. (2023). Synthesis of Hydrazides and their Pharmacological Evaluation. Walsh Medical Media. [Link]
-
PubMed. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PubMed. [Link]
-
Thermo Fisher Scientific. (n.d.). 4-(Trifluoromethoxy)phenylhydrazine hydrochloride, 98%. [Link]
-
Beilstein Journals. (2023). Trifluoromethylated hydrazones and acylhydrazones as potent nitrogen-containing fluorinated building blocks. Beilstein Journals. [Link]
-
MDPI. (2019). Hydrazones of 4-(Trifluoromethyl)benzohydrazide as New Inhibitors of Acetyl- and Butyrylcholinesterase. MDPI. [Link]
-
ResearchGate. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. ResearchGate. [Link]
-
Unsal-Tan, O., et al. (2021). Novel Thiosemicarbazone Derivatives: In Vitro and In Silico Evaluation as Potential MAO-B Inhibitors. Molecules, 26(21), 6649. [Link]
-
ResearchGate. (2023). Structure−activity relationship of acylhydrazone-based MAO inhibition. ResearchGate. [Link]
-
Cell Biolabs, Inc. (n.d.). OxiSelect™ Monoamine Oxidase Assay Kit (Colorimetric). [Link]
-
Zhang, J., et al. (2021). Synthesis of Trifluoromethylated Pyrazolidines, Pyrazolines, and Pyrazoles via Divergent Reaction of β-CF3-1,3-Enynes with Hydrazines. Organic Letters, 23(19), 7482–7487. [Link]
-
Chlebek, J., et al. (2021). Synthesis and Structure-Activity Relationship Studies of Hydrazide-Hydrazones as Inhibitors of Laccase from Trametes versicolor. International Journal of Molecular Sciences, 22(18), 9993. [Link]
-
Khan, I., et al. (2020). In Vitro Human Monoamine Oxidase Inhibition and Human Dopamine D4 Receptor Antagonist Effect of Natural Flavonoids for Neuroprotection. Molecules, 25(16), 3589. [Link]
-
Anderson, F. E., et al. (1962). Chemistry and Pharmacology of Monoamine Oxidase Inhibitors: Hydrazine Derivatives. Journal of Medicinal Chemistry, 5(2), 221-230. [Link]
-
Guan, P., et al. (2025). Photoinduced synthesis and biological investigation of aryl trifluoromethyl tellurides. Organic Chemistry Frontiers, 12, 3579-3586. [Link]
-
Yoshio, T., & Iwao, K. (2006). Biologically Active Organofluorine Compounds. In Fluorine-Containing Synthons. Springer. [Link]
-
Tsefay, M., et al. (2019). In Vitro and in Silico Human Monoamine Oxidase Inhibitory Potential of Anthraquinones, Naphthopyrones, and Naphthalenic Lactones from Cassia obtusifolia Linn Seeds. ACS Omega, 4(12), 15039–15051. [Link]
-
Zaib, S., et al. (2023). 2,1-Benzothiazine – (quinolin/thiophen)yl hydrazone frameworks as new monoamine oxidase inhibitory agents; synthesis, in vitro and in silico investigation. RSC Advances, 13(4), 2289-2300. [Link]
-
Panda, S. S., et al. (2020). Synthesis, Antimicrobial and Antiproliferative Activity of 1-Trifluoromethylphenyl-3-(4-arylthiazol-2-yl)thioureas. Molecules, 25(16), 3690. [Link]
-
Lee, K., et al. (2023). Development of a New Class of Monoamine Oxidase-B Inhibitors by Fine-Tuning the Halogens on the Acylhydrazones. ACS Omega, 8(50), 48021–48035. [Link]
-
Fisher Scientific. (n.d.). 4-(Trifluoromethoxy)phenylhydrazine Hydrochloride 98.0+%, TCI America. [Link]
-
Chatzopoulou, M., et al. (2007). Inhibition of monoamine oxidase-A activity in rat brain by synthetic hydrazines: structure-activity relationship (SAR). Bioorganic & medicinal chemistry, 15(16), 5424–5430. [Link]
-
Uehara, S., et al. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 46(3), 297–311. [Link]
-
Lin, C. M., et al. (2020). The MAO inhibitors phenelzine and clorgyline revert enzalutamide resistance in castration resistant prostate cancer. Oncogene, 39(23), 4556–4567. [Link]
-
Zeller, E. A., & Sarkar, S. (1962). structure and activity relationship of monoamine oxidase inhibitors. Journal of Neurochemistry, 9, 325-334. [Link]
-
Yurttas, L., et al. (2017). Design, Synthesis, and Evaluation of a New Series of Hydrazones as Small-Molecule Akt Inhibitors for NSCLC Therapy. Molecules, 22(11), 1993. [Link]
-
Finberg, J. P. M., & Rabey, J. M. (2016). Recent developments on the structure–activity relationship studies of MAO inhibitors and their role in different neurological disorders. RSC Advances, 6(107), 105658-105674. [Link]
Sources
- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Recent developments on the structure–activity relationship studies of MAO inhibitors and their role in different neurological disorders - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. Novel Thiosemicarbazone Derivatives: In Vitro and In Silico Evaluation as Potential MAO-B Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of monoamine oxidase by substituted hydrazines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Inhibition of monoamine oxidase-A activity in rat brain by synthetic hydrazines: structure-activity relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. In Vitro Human Monoamine Oxidase Inhibition and Human Dopamine D4 Receptor Antagonist Effect of Natural Flavonoids for Neuroprotection | MDPI [mdpi.com]
- 11. resources.bio-techne.com [resources.bio-techne.com]
- 12. cellbiolabs.com [cellbiolabs.com]
- 13. Development of a New Class of Monoamine Oxidase-B Inhibitors by Fine-Tuning the Halogens on the Acylhydrazones - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
The Versatile Role of (3-(Trifluoromethoxy)benzyl)hydrazine Dihydrochloride in Synthetic Chemistry: A Guide for Researchers
In the landscape of modern medicinal chemistry and drug discovery, the strategic incorporation of fluorine-containing functional groups is a widely employed tactic to enhance the pharmacokinetic and pharmacodynamic properties of bioactive molecules. Among these, the trifluoromethoxy group (-OCF₃) has garnered significant attention due to its unique electronic properties and high lipophilicity, which can improve metabolic stability and membrane permeability. This guide delves into the practical applications of a key building block bearing this moiety: (3-(Trifluoromethoxy)benzyl)hydrazine Dihydrochloride.
This document serves as a comprehensive technical resource for researchers, scientists, and drug development professionals, providing detailed application notes and validated protocols for the utilization of this versatile synthetic intermediate. The information presented herein is grounded in established chemical principles and supported by relevant scientific literature, aiming to empower researchers to effectively integrate this valuable building block into their synthetic workflows.
Compound Profile and Strategic Advantages
(3-(Trifluoromethoxy)benzyl)hydrazine is a hydrazine derivative featuring a trifluoromethoxy-substituted benzyl group. It is typically supplied as a more stable dihydrochloride salt, which enhances its handling and solubility characteristics.
Table 1: Physicochemical Properties
| Property | Value | Source |
| CAS Number | 1427416-69-0 (dihydrochloride) | |
| Molecular Formula | C₈H₁₁Cl₂F₃N₂O | |
| Physical Form | Solid | |
| Storage | 2-8°C, under an inert atmosphere (e.g., nitrogen) |
The strategic placement of the trifluoromethoxy group at the meta-position of the benzyl ring offers distinct advantages in molecular design. The -OCF₃ group is a strong electron-withdrawing group, which can influence the reactivity of the hydrazine moiety and the overall electronic properties of the resulting derivatives. Its high lipophilicity is a key attribute in drug design, often leading to improved cell membrane permeability and bioavailability of the final compound.
Core Applications: Synthesis of Bioactive Scaffolds
(3-(Trifluoromethoxy)benzyl)hydrazine dihydrochloride is a valuable precursor for the synthesis of a variety of heterocyclic compounds, most notably hydrazones and indoles, which are prevalent scaffolds in numerous biologically active molecules.[1]
Hydrazone Formation: A Gateway to Diverse Functionality
Hydrazones are a class of organic compounds with the general structure R₁R₂C=NNH₂. They are readily synthesized by the condensation reaction of a hydrazine with an aldehyde or a ketone.[2] This reaction is a cornerstone of combinatorial chemistry due to its simplicity and the wide availability of starting materials. Hydrazone-containing compounds have demonstrated a broad spectrum of biological activities, including antimicrobial, anticonvulsant, and anti-inflammatory properties.[3]
Causality Behind Experimental Choices:
The reaction is typically carried out in a protic solvent, such as ethanol or methanol, to facilitate the dissolution of the reactants and the intermediate steps of the reaction mechanism. The use of a catalytic amount of acid (often acetic acid) is crucial to protonate the carbonyl oxygen, thereby increasing the electrophilicity of the carbonyl carbon and accelerating the initial nucleophilic attack by the hydrazine.[4] Since the starting material is a dihydrochloride salt, the reaction medium may already be sufficiently acidic, or a base may be required to liberate the free hydrazine.
Experimental Protocol: General Procedure for Hydrazone Synthesis
This protocol provides a general framework for the synthesis of hydrazones from (3-(Trifluoromethoxy)benzyl)hydrazine dihydrochloride and a generic aldehyde or ketone.
Workflow Diagram: Hydrazone Synthesis
Caption: General workflow for the synthesis of hydrazones.
Step-by-Step Methodology:
-
Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve (3-(Trifluoromethoxy)benzyl)hydrazine dihydrochloride (1.0 equivalent) in a suitable solvent such as ethanol or methanol.
-
Addition of Carbonyl Compound: To the stirred solution, add the desired aldehyde or ketone (1.0-1.1 equivalents).
-
Catalysis (if necessary): If the reaction is slow, add a few drops of glacial acetic acid to catalyze the reaction. The dihydrochloride salt may provide sufficient acidity.
-
Reaction: Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 2-6 hours.
-
Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. The hydrazone product may precipitate out of the solution. If so, collect the solid by filtration. If not, reduce the solvent volume under reduced pressure and induce crystallization. The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol).
Table 2: Representative Hydrazone Synthesis Data (Hypothetical)
| Aldehyde/Ketone | Product | Yield (%) | Melting Point (°C) |
| Benzaldehyde | N'-(3-(Trifluoromethoxy)benzylidene)hydrazine | 85-95 | 135-137 |
| Acetophenone | 1-(3-(Trifluoromethoxy)phenyl)-2-(1-phenylethylidene)hydrazine | 80-90 | 142-144 |
| Cyclohexanone | 1-Cyclohexylidene-2-(3-(trifluoromethoxy)benzyl)hydrazine | 75-85 | 110-112 |
Fischer Indole Synthesis: Crafting a Privileged Scaffold
The Fischer indole synthesis is a classic and powerful method for the preparation of indoles, a core structural motif in many natural products and pharmaceuticals.[5] The reaction involves the acid-catalyzed cyclization of an arylhydrazone.[6] (3-(Trifluoromethoxy)benzyl)hydrazine can be used to generate arylhydrazones in situ, which then undergo the Fischer cyclization to produce indoles with the trifluoromethoxybenzyl moiety.
Causality Behind Experimental Choices:
The choice of acid catalyst is critical in the Fischer indole synthesis.[7] Strong Brønsted acids (e.g., HCl, H₂SO₄, polyphosphoric acid) or Lewis acids (e.g., ZnCl₂, BF₃) are commonly used to facilitate the key[4][4]-sigmatropic rearrangement of the enamine intermediate. The reaction is typically conducted at elevated temperatures to provide the necessary activation energy for the cyclization and subsequent elimination of ammonia.
Experimental Protocol: General Procedure for Fischer Indole Synthesis
This protocol outlines a general procedure for the one-pot synthesis of indoles starting from (3-(Trifluoromethoxy)benzyl)hydrazine dihydrochloride and a suitable ketone.
Workflow Diagram: Fischer Indole Synthesis
Sources
- 1. CN106349006B - The preparation method of 3- trifluoromethyl benzyl cyanide - Google Patents [patents.google.com]
- 2. 3,5-Ditrifluoromethyl-benzyl-hydrazine | C9H8F6N2 | CID 79021279 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Synthesis and Evaluation of Novel Enzyme Inhibitors Utilizing a Benzylhydrazine Scaffold
For: Researchers, scientists, and drug development professionals.
Introduction: The Benzylhydrazine Scaffold in Modern Drug Discovery
The benzylhydrazine moiety is a privileged scaffold in medicinal chemistry, recognized for its versatile binding capabilities and its presence in numerous biologically active compounds. Its unique structural features, comprising a flexible benzyl group and a reactive hydrazine functional group, allow for diverse interactions with enzyme active sites. This makes it an excellent starting point for the rational design of potent and selective enzyme inhibitors.
The hydrazine component can act as a hydrogen bond donor and acceptor, as well as a nucleophile, enabling the formation of covalent or non-covalent interactions with key amino acid residues. The benzyl ring provides a modifiable handle for exploring hydrophobic pockets within the enzyme's binding site, crucial for optimizing potency and selectivity. Structure-activity relationship (SAR) studies have demonstrated that substitutions on the benzyl ring can significantly influence the inhibitory activity of these compounds.[1][2]
This guide provides a comprehensive overview of the synthesis, purification, characterization, and enzymatic evaluation of novel enzyme inhibitors based on the benzylhydrazine scaffold. The protocols outlined herein are designed to be robust and adaptable, providing a solid foundation for drug discovery campaigns targeting a wide range of enzymes.
Rationale for Experimental Design: A Self-Validating Approach
The successful development of novel enzyme inhibitors hinges on a logical and well-validated experimental workflow. The causality behind our chosen methodologies is rooted in established principles of medicinal chemistry and enzymology.
-
Synthesis: The selected synthetic route is a well-documented and high-yielding reaction, ensuring the reliable production of the target compounds.[3] The purification methods are chosen to achieve high purity, a critical factor for accurate biological evaluation.
-
Characterization: A multi-pronged analytical approach using Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC) is employed to unequivocally confirm the structure and purity of the synthesized inhibitors.[4][5] This ensures that the observed biological activity is attributable to the intended molecule.
-
Enzymatic Assays: The enzyme inhibition assays are designed to provide a clear and quantitative measure of inhibitor potency.[6] By determining key kinetic parameters, researchers can gain insights into the mechanism of inhibition and make informed decisions for further lead optimization.[7]
Synthesis and Purification of a Model Benzylhydrazine Inhibitor
This section details the synthesis of a representative benzylhydrazine-based inhibitor. The chosen pathway involves the reductive amination of a substituted benzaldehyde with hydrazine, a common and efficient method for generating this class of compounds.
Synthetic Workflow Diagram
Caption: Synthetic and purification workflow for a benzylhydrazine inhibitor.
Detailed Synthesis Protocol
Materials:
-
4-Chlorobenzaldehyde (1.0 eq)
-
Hydrazine hydrate (1.2 eq)
-
Methanol (anhydrous)
-
Glacial acetic acid (catalytic amount)
-
Sodium borohydride (1.5 eq)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for elution
Step-by-Step Procedure:
-
Hydrazone Formation:
-
In a round-bottom flask, dissolve 4-chlorobenzaldehyde (1.0 eq) in anhydrous methanol.
-
Add a catalytic amount of glacial acetic acid.
-
To this stirring solution, add hydrazine hydrate (1.2 eq) dropwise at room temperature.
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-2 hours).
-
-
Reduction to Benzylhydrazine:
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add sodium borohydride (1.5 eq) portion-wise, ensuring the temperature remains below 10 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-3 hours.
-
-
Work-up and Extraction:
-
Quench the reaction by the slow addition of water.
-
Remove the methanol under reduced pressure using a rotary evaporator.
-
Extract the aqueous residue with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to obtain the crude product.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel, using a gradient of hexanes and ethyl acetate as the eluent.
-
Combine the fractions containing the pure product (as determined by TLC) and concentrate to yield the final benzylhydrazine inhibitor.
-
Characterization of the Synthesized Inhibitor
The identity and purity of the synthesized compound must be rigorously confirmed using a combination of analytical techniques.
| Analytical Technique | Purpose | Expected Outcome |
| ¹H and ¹³C NMR | Structural elucidation and confirmation of the desired product. | Peaks corresponding to the protons and carbons of the benzylhydrazine scaffold with appropriate chemical shifts, integrations, and coupling patterns. |
| Mass Spectrometry (MS) | Determination of the molecular weight of the compound. | A molecular ion peak corresponding to the calculated mass of the target inhibitor.[8] |
| HPLC | Assessment of the purity of the final compound. | A single major peak indicating a high degree of purity (>95%). |
Enzyme Inhibition Assay Protocol
This section provides a general protocol for evaluating the inhibitory activity of the synthesized benzylhydrazine compounds against a model enzyme. The specific substrate and assay conditions should be optimized for the enzyme of interest.[9]
Enzymatic Assay Workflow
Caption: General workflow for an enzyme inhibition assay.
Detailed Assay Protocol
Materials:
-
Target enzyme
-
Enzyme-specific substrate
-
Assay buffer (optimized for pH and ionic strength)
-
Synthesized benzylhydrazine inhibitor (dissolved in DMSO)
-
96-well microplate
-
Multichannel pipette
-
Plate reader (spectrophotometer or fluorometer)
Step-by-Step Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of the inhibitor in DMSO.
-
Perform serial dilutions of the inhibitor stock solution in the assay buffer to create a range of concentrations for testing.
-
Prepare working solutions of the enzyme and substrate in the assay buffer. The optimal substrate concentration should be at or below its Michaelis-Menten constant (Km) to ensure sensitivity to competitive inhibitors.[10]
-
-
Assay Setup:
-
In a 96-well plate, add a small volume of the diluted inhibitor solutions to the appropriate wells.
-
Include control wells containing only the assay buffer and DMSO (no inhibitor) to determine the uninhibited enzyme activity.
-
Add the enzyme solution to all wells and pre-incubate for a defined period (e.g., 15 minutes) at a constant temperature to allow for inhibitor binding.
-
-
Reaction and Measurement:
-
Initiate the enzymatic reaction by adding the substrate solution to all wells.
-
Immediately begin monitoring the reaction progress using a plate reader. The detection method will depend on the nature of the substrate and product (e.g., absorbance, fluorescence).
-
For kinetic assays, record data at multiple time points. For endpoint assays, stop the reaction after a specific time and measure the final signal.[7]
-
-
Data Analysis:
-
Calculate the percentage of enzyme inhibition for each inhibitor concentration relative to the uninhibited control.
-
Plot the percent inhibition as a function of the inhibitor concentration.
-
Determine the half-maximal inhibitory concentration (IC50) by fitting the data to a suitable dose-response curve using non-linear regression analysis.
-
Safety Precautions: Handling Hydrazine Derivatives
Hydrazine and its derivatives are hazardous materials and must be handled with extreme caution.[11][12]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves (e.g., butyl rubber).[13]
-
Ventilation: All manipulations should be performed in a well-ventilated chemical fume hood.
-
Storage: Store hydrazine derivatives in tightly sealed containers in a cool, dry, and well-ventilated area, away from heat and sources of ignition.[12]
-
Waste Disposal: Dispose of all hydrazine-containing waste according to institutional and local regulations. Neutralize dilute aqueous hydrazine waste with an oxidizing agent like calcium hypochlorite solution.[13]
-
Exposure: In case of skin or eye contact, flush immediately with copious amounts of water for at least 15 minutes and seek medical attention.[14] For inhalation exposure, move to fresh air and seek immediate medical assistance.[14]
Troubleshooting
| Problem | Possible Cause | Solution |
| Low or no product yield in synthesis | Incomplete reaction; degradation of reagents. | Ensure anhydrous conditions; check the purity of starting materials; optimize reaction time and temperature. |
| Impure product after purification | Inefficient separation by column chromatography. | Optimize the solvent system for chromatography; consider recrystallization as an alternative purification method. |
| High variability in enzyme assay results | Pipetting errors; temperature fluctuations; unstable reagents. | Use calibrated pipettes; ensure consistent incubation times and temperatures; prepare fresh reagent solutions. |
| No inhibition observed in the assay | Inactive compound; incorrect assay conditions. | Re-verify the structure and purity of the inhibitor; optimize assay parameters (pH, substrate concentration). |
Conclusion
The benzylhydrazine scaffold represents a promising starting point for the development of novel enzyme inhibitors. The protocols detailed in this guide provide a robust framework for the synthesis, characterization, and biological evaluation of this important class of molecules. By adhering to these methodologies and safety precautions, researchers can effectively advance their drug discovery programs.
References
-
Samzadeh-Kermani, A. (2018). Synthesis of benzyl hydrazine derivatives via amination of benzylic C(sp3)–H bonds with dialkyl azodicarboxylates. New Journal of Chemistry, 42(6), 4766-4772. [Link]
-
Butler, D. E., Alexander, S. M., McLean, J. W., & Strand, L. B. (1971). Synthesis of 1-methyl-1-(substituted benzyl)hydrazines. Journal of Medicinal Chemistry, 14(11), 1052-1054. [Link]
-
Miyata, K., et al. (2016). Structure-activity relationships of dibenzoylhydrazines for the inhibition of P-glycoprotein-mediated quinidine transport. Bioorganic & Medicinal Chemistry, 24(14), 3278-3285. [Link]
-
Bennett, D. J., et al. (2020). Discovery and structure activity relationships of 7-benzyl triazolopyridines as stable, selective, and reversible inhibitors of myeloperoxidase. Bioorganic & Medicinal Chemistry Letters, 30(22), 127552. [Link]
-
Caliendo, G., et al. (2010). Benzylidene hydrazides as novel c-Met inhibitors through fragment based virtual screening. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 468-477. [Link]
-
Dahal, U. P., et al. (2012). Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates. Journal of Visualized Experiments, (69), e4279. [Link]
-
Koplan, J., & Stone, G. (2012). Mechanism of Action Assays for Enzymes. In Assay Guidance Manual. National Center for Biotechnology Information (US). [Link]
-
BellBrook Labs. (2023). Enzyme Assays: The Foundation of Modern Drug Discovery. [Link]
-
U.S. Army Medical Research and Development Command. (1989). Safety and Handling of Hydrazine. Defense Technical Information Center. [Link]
-
Wills, T. A. (2023). Hydrazine Toxicology. In StatPearls. StatPearls Publishing. [Link]
-
Yan, Z., & Caldwell, G. W. (2015). Mass Spectrometry in Small Molecule Drug Development. American Pharmaceutical Review. [Link]
-
Wang, G., et al. (2016). The integration of LC-MS and NMR for the analysis of low molecular weight trace analytes in complex matrices. Magnetic Resonance in Chemistry, 54(6), 457-468. [Link]
-
Yasri, A., & Wiart, C. (2023). Benzylidene hydrazine benzamide derivatives QSAR study. Airlangga Journal of Pharmacy, 2(2), 105-112. [Link]
-
A. Samzadeh-Kermani. (2018). Synthesis of benzyl hydrazine derivatives via amination of benzylic C(sp3)–H bonds with dialkyl azodicarboxylates. New J. Chem., 42, 4766-4772. [Link]
-
Yasri, A., & Wiart, C. (2023). Benzylidene hydrazine benzamide derivatives QSAR study. Airlangga Journal of Pharmacy, 2(2), 105-112. [Link]
- Google Patents. (2012). Synthesis method of 2,4-bi-(trifluoromethyl) benzylhydrazine.
-
Kerna, N. A., et al. (2021). Enzyme Inhibition-Based Assay to Estimate the Contribution of Formulants to the Effect of Commercial Pesticide Formulations. International Journal of Molecular Sciences, 22(16), 8885. [Link]
-
Drug Design Org. (2005). Structure Activity Relationships. [Link]
-
Yasri, A., & Wiart, C. (2023). Benzylidene hydrazine benzamide derivatives QSAR study. Airlangga Journal of Pharmacy, 2(2), 105-112. [Link]
-
Dahal, U. P., et al. (2012). Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates. Journal of Visualized Experiments, (69), e4279. [Link]
-
Kerna, N. A., et al. (2021). Enzyme Inhibition-Based Assay to Estimate the Contribution of Formulants to the Effect of Commercial Pesticide Formulations. International Journal of Molecular Sciences, 22(16), 8885. [Link]
-
Yasri, A., & Wiart, C. (2023). Benzylidene hydrazine benzamide derivatives QSAR study. Airlangga Journal of Pharmacy, 2(2), 105-112. [Link]
-
Copeland, R. A. (2012). Basics of Enzymatic Assays for HTS. In Assay Guidance Manual. National Center for Biotechnology Information (US). [Link]
-
Yasri, A., & Wiart, C. (2023). Benzylidene hydrazine benzamide derivatives QSAR study. Airlangga Journal of Pharmacy, 2(2), 105-112. [Link]
-
Yan, Z., & Caldwell, G. W. (2015). Mass Spectrometry in Small Molecule Drug Development. American Pharmaceutical Review. [Link]
-
Copeland, R. A. (2012). Basics of Enzymatic Assays for HTS. In Assay Guidance Manual. National Center for Biotechnology Information (US). [Link]
Sources
- 1. Discovery and structure activity relationships of 7-benzyl triazolopyridines as stable, selective, and reversible inhibitors of myeloperoxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structure-activity relationships of dibenzoylhydrazines for the inhibition of P-glycoprotein-mediated quinidine transport - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CN102659620A - Synthesis method of 2,4-bi-(trifluoromethyl) benzylhydrazine - Google Patents [patents.google.com]
- 4. Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The integration of LC-MS and NMR for the analysis of low molecular weight trace analytes in complex matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bellbrooklabs.com [bellbrooklabs.com]
- 7. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 9. mdpi.com [mdpi.com]
- 10. Basics of Enzymatic Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. apps.dtic.mil [apps.dtic.mil]
- 12. assets.thermofisher.cn [assets.thermofisher.cn]
- 13. arxada.com [arxada.com]
- 14. Hydrazine Toxicology - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Note: A Detailed Protocol for the Visible-Light Photocatalytic Synthesis of Benzylhydrazines
Foundational Principles: The "Why" of Photocatalytic C-N Bond Formation
The photocatalytic synthesis of benzylhydrazines hinges on the generation of highly reactive radical intermediates from stable precursors using visible light.[1] Unlike conventional methods that may require high temperatures or strong reagents, this approach is driven by a photoredox catalytic cycle.
The Causality Behind the Catalytic Cycle:
-
Photoexcitation: A photocatalyst (PC), such as an organic dye or a transition metal complex, absorbs photons from a visible light source (e.g., a blue LED). This absorption elevates the catalyst to an electronically excited state (PC*), making it a potent single-electron transfer (SET) agent.[2]
-
Radical Generation: The excited catalyst (PC*) initiates a SET event with a reaction component. In many protocols, this involves either oxidizing a starting material to generate a radical cation or reducing a precursor to form a radical anion. For instance, in the synthesis from unactivated phenylethanol analogues, a dual photocatalysis system can be employed to generate the necessary radical species.[3]
-
C-N Bond Formation: The generated radical intermediate couples with a hydrazine source, such as a dialkyl azodicarboxylate, to form the critical C-N bond.[4][5] This step is highly efficient due to the reactive nature of the radical species.
-
Catalyst Regeneration: The photocatalyst, now in a charged state (PC⁺ or PC⁻), participates in a final electron transfer step to return to its original ground state, thereby closing the catalytic loop and allowing for low catalyst loadings.[6]
This process is advantageous because it avoids the need for pre-functionalized starting materials and proceeds under exceptionally mild conditions, preserving sensitive functional groups within the molecules.[3][4]
Sources
- 1. DataSpace: Photocatalytic Methodology for C–N and C–C Bond Formation [dataspace-staging.princeton.edu]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Efficient photocatalytic synthesis of benzylhydrazine - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Synthesis of benzyl hydrazine derivatives via amination of benzylic C(sp3)–H bonds with dialkyl azodicarboxylates - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Photo-redox catalyzed dehydrazinative acylation of N-heterocycles via Minisci reaction - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Molecular Docking of Benzylhydrazine-Based Ligands
Abstract
This guide provides a comprehensive, in-depth protocol for the molecular docking of benzylhydrazine-based ligands, a chemical scaffold of significant interest in medicinal chemistry. We move beyond a simple step-by-step list to explain the critical reasoning behind each phase of the docking workflow, from ligand and protein preparation to the essential steps of post-docking analysis and validation. This document is designed for researchers, scientists, and drug development professionals seeking to generate reliable and reproducible docking results for this flexible and chemically nuanced class of molecules.
Introduction: The Unique Challenge of Benzylhydrazine Ligands
Benzylhydrazine derivatives are prevalent in drug discovery due to their synthetic accessibility and ability to form key interactions with biological targets, such as monoamine oxidases. However, their successful computational modeling via molecular docking requires careful consideration of their distinct structural features:
-
High Rotational Flexibility: The benzyl group, connected to the hydrazine moiety via a methylene linker, possesses significant conformational freedom. Furthermore, the N-N single bond in the hydrazine core is also rotatable. This high degree of flexibility presents a substantial sampling challenge for docking algorithms.[1][2]
-
Hydrogen Bonding Potential: The hydrazine group contains both hydrogen bond donors and acceptors, making it a potent pharmacophore for interacting with protein active sites. Scoring functions must accurately capture the energetics of these interactions.[3]
-
Protonation States: The hydrazine moiety has a pKa that can be relevant at physiological pH. The choice of protonation state is a critical, and often overlooked, step that can dramatically alter the predicted binding mode and affinity.[4]
A robust docking protocol must explicitly address these challenges to produce scientifically valid predictions. This guide will use AutoDock Vina , a widely adopted and validated open-source docking program, as the primary tool for demonstrating the workflow.[5][6]
The Self-Validating Docking Workflow
A trustworthy docking protocol is a self-validating one. This means building in checks and balances to ensure the methodology can reproduce known experimental results before it is applied to novel compounds. The workflow described herein incorporates validation at its core.
Caption: The iterative molecular docking workflow.
Phase 1: Meticulous Preparation of Receptor and Ligand
The accuracy of any docking simulation is fundamentally dependent on the quality of the input structures. Garbage in, garbage out.
Target Protein Preparation
This protocol assumes the use of a crystal structure from the Protein Data Bank (PDB) containing a co-crystallized ligand, which is essential for validation.
Protocol:
-
Obtain Structure: Download the PDB file of your target protein. For this guide, we will use a hypothetical example of a kinase complexed with a benzylhydrazine inhibitor.
-
Initial Cleaning (Using UCSF Chimera or PyMOL):
-
Load the PDB file.
-
Remove all non-essential molecules: water molecules, ions, and co-solvents not critical for binding.
-
Isolate the protein chain(s) of interest.
-
Separate the co-crystallized ligand into a new file (e.g., native_ligand.mol2). This will be your reference for validation. Save the cleaned protein as protein.pdb.
-
-
Prepare Receptor for Docking (Using AutoDockTools):
-
Rationale: This step adds polar hydrogens, computes Gasteiger charges, and merges non-polar hydrogens to create the pdbqt file format required by Vina.
-
Launch AutoDockTools (ADT).
-
Load protein.pdb.
-
Go to Edit -> Hydrogens -> Add. Select "Polar Only" and click OK.
-
Go to Edit -> Charges -> Compute Gasteiger.
-
Save the prepared protein: Grid -> Macromolecule -> Choose. Select the protein and save it as protein.pdbqt.
-
Benzylhydrazine Ligand Preparation
This is the most critical stage for this ligand class.
Protocol:
-
Obtain/Draw Ligand: If you are not using the native ligand from the crystal structure, obtain your ligand's 3D structure. You can draw it in a chemical editor (e.g., ChemDraw), or download it from a database like ZINC.[7][8][9] Save it as ligand.mol2.
-
Handle Protonation State:
-
Rationale: The hydrazine moiety can exist in neutral or protonated forms. The correct form depends on the pKa of the group and the pH of the binding site microenvironment. As a starting point, assume a physiological pH of 7.4. Use a tool like MarvinSketch or Chemicalize to predict the dominant protonation state. For many benzylhydrazines, the terminal nitrogen will be protonated. This choice must be guided by experimental data or literature precedents if available.
-
-
Prepare Ligand for Docking (Using AutoDockTools):
-
Launch ADT.
-
Load your ligand file (ligand.mol2).
-
Go to Ligand -> Input -> Choose. Select the ligand.
-
Go to Ligand -> Torsion Tree -> Detect Root. This automatically defines the rigid core.
-
Go to Ligand -> Torsion Tree -> Choose Torsions. Manually verify that all relevant rotatable bonds, especially the C-C linker and the N-N bond, are set as active (green).
-
Save the prepared ligand: Ligand -> Output -> Save as PDBQT. Name it ligand.pdbqt.
-
Phase 2: Docking Simulation with AutoDock Vina
With prepared files, we can now define the search space and run the simulation.
Protocol:
-
Define the Search Space (Grid Box):
-
Rationale: The grid box defines the three-dimensional space where Vina will search for ligand binding poses. For protocol validation, this box should be centered on the position of the co-crystallized native ligand.[10]
-
In ADT, with both protein.pdbqt and the native_ligand.mol2 loaded, go to Grid -> Grid Box.
-
Adjust the center and dimensions of the box to fully encompass the binding site, typically with a 4-5 Å buffer around the native ligand. Note down the center coordinates (x, y, z) and dimensions (size_x, size_y, size_z).
-
-
Create the Vina Configuration File:
-
Create a text file named conf.txt. This file tells Vina where to find the input files and where to perform the search.[11]
-
-
Execute the Docking Run:
-
Open a command line terminal.
-
Navigate to the directory containing your files.
-
Run Vina with the command: vina --config conf.txt --log log.txt
-
Phase 3: Post-Docking Analysis and Validation
A docking run produces a set of poses and scores; this raw output requires careful interpretation and, most importantly, validation.[12]
Initial Analysis: Scores and Poses
-
Binding Affinity: The log.txt file contains a table of binding affinities (in kcal/mol) for the top predicted poses. The most negative value represents the most favorable predicted binding energy.[13]
-
Pose Visualization: The output file all_poses.pdbqt contains the 3D coordinates for multiple binding modes. Use a visualization tool like PyMOL or Discovery Studio to load this file along with the protein.pdbqt.[14] Analyze the top-scoring poses to identify key interactions (hydrogen bonds, hydrophobic contacts, pi-stacking).
The Trustworthiness Test: Protocol Validation
This step is mandatory to trust your protocol.[14] We will perform a "redocking" experiment.
Protocol:
-
Redock the Native Ligand: Use the prepared native ligand (native_ligand.pdbqt) as the input ligand in your conf.txt file and re-run the Vina simulation.
-
Calculate the Root Mean Square Deviation (RMSD):
-
Rationale: The RMSD measures the average distance between the atoms of the docked pose of the native ligand and its original position in the crystal structure. A low RMSD value indicates that your docking protocol can successfully reproduce the experimentally observed binding mode.[10][15]
-
Load the original protein-ligand complex (protein.pdb and native_ligand.mol2) and the top-scoring redocked pose into a visualization program (e.g., PyMOL).
-
Superimpose the protein backbones.
-
Use the program's built-in tools to calculate the RMSD between the non-hydrogen atoms of the native ligand and the redocked pose.
-
-
Interpret the Results:
-
An RMSD ≤ 2.0 Å is generally considered a successful validation.[10] It demonstrates that the chosen software, parameters, and search space are appropriate for this biological system.
-
If the RMSD is > 2.0 Å, the protocol is not yet validated. You must troubleshoot by adjusting the grid box size, exploring different ligand protonation states, or considering receptor flexibility.
-
Caption: The validation feedback loop using RMSD.
Data Summary and Software
| Parameter / Tool | Recommendation / Purpose | Source / Citation |
| Docking Software | AutoDock Vina | Open-source, widely used and validated.[11] |
| Preparation/Visualization | AutoDockTools, UCSF Chimera, PyMOL | Industry-standard tools for file preparation and analysis.[5][14] |
| Ligand Source | ZINC Database, PubChem | Large, free databases of commercially available compounds.[7][9] |
| Protein Source | RCSB Protein Data Bank (PDB) | Primary repository for 3D structural data of proteins.[16] |
| Validation Metric | Root Mean Square Deviation (RMSD) | Quantitative measure of docking accuracy.[10][15] |
| Success Criterion | RMSD ≤ 2.0 Å | Accepted threshold for a successful redocking validation.[10] |
Conclusion
Molecular docking of benzylhydrazine-based ligands is a powerful computational tool when executed with scientific rigor. The flexibility and chemical nature of this scaffold demand a protocol that emphasizes careful preparation and is anchored by a robust validation framework. By following the principles and steps outlined in this guide—particularly the mandatory redocking validation—researchers can significantly increase the confidence and predictive power of their in silico screening efforts, ultimately leading to more efficient and successful drug discovery campaigns.
References
-
Totrov, M., & Abagyan, R. (2008). Flexible ligand docking to multiple receptor conformations: a practical alternative. Current Opinion in Structural Biology. Available at: [Link]
-
Stärk, H., & Ecker, G. F. (2023). Beyond rigid docking: deep learning approaches for fully flexible protein–ligand interactions. Briefings in Bioinformatics. Available at: [Link]
-
Warren, G. L., et al. (2006). The Effects of Ligand and Protein Flexibility on Molecular Docking Accuracy. Journal of Medicinal Chemistry. Available at: [Link]
-
Carlson, H. A. (2010). Protein Flexibility in Docking and Surface Mapping. Current Topics in Medicinal Chemistry. Available at: [Link]
-
Singh, N., & Chaput, L. (2025). Ten quick tips to perform meaningful and reproducible molecular docking calculations. PLOS Computational Biology. Available at: [Link]
-
Bapat, S. (2020). Molecular Docking Tutorial: AUTODOCK VINA - PART 1. YouTube. Available at: [Link]
-
Bowman, A. L., et al. (2007). Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase. Journal of Chemical Information and Modeling. Available at: [Link]
-
Goswami, D. (2022). POST DOCKING ASSESSMENT by visualizing 2D and 3D Protein-Ligand interactions. YouTube. Available at: [Link]
-
Al-Warhi, T., et al. (2022). Molecular Docking and Biophysical Studies for Antiproliferative Assessment of Synthetic Pyrazolo-Pyrimidinones Tethered with Hydrazide-Hydrazones. Molecules. Available at: [Link]
-
Irwin, J. J., et al. (2020). ZINC20—A Free Ultralarge-Scale Chemical Database for Ligand Discovery. Journal of Chemical Information and Modeling. Available at: [Link]
-
Ferreira, L. G., et al. (2018). Empirical Scoring Functions for Structure-Based Virtual Screening: Applications, Critical Aspects, and Challenges. Frontiers in Pharmacology. Available at: [Link]
-
Laskowski, R. A. (2018). PDBsum: Structural summaries of PDB entries. Protein Science. Available at: [Link]
-
ChemCopilot. (2025). Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. ChemCopilot Blog. Available at: [Link]
-
Vinogradova, D. S., et al. (2016). Activity-Based Hydrazine Probes for Protein Profiling of Electrophilic Functionality in Therapeutic Targets. ACS Central Science. Available at: [Link]
-
Database Commons. (2018). PDBsum. Database Commons. Available at: [Link]
-
Lai, L., et al. (2024). RmsdXNA: RMSD prediction of nucleic acid-ligand docking poses using machine-learning method. Briefings in Bioinformatics. Available at: [Link]
-
Axonist. (2023). Post Docking Analysis using PyRx and Discovery Studio. YouTube. Available at: [Link]
-
Forli, S., et al. (2016). Basic docking. AutoDock Vina Documentation. Available at: [Link]
-
Wikipedia. (n.d.). Scoring functions for docking. Wikipedia. Available at: [Link]
-
Irwin, J. J., & Shoichet, B. K. (n.d.). Welcome to ZINC. ZINC Database. Available at: [Link]
-
Bioinformatics Insights. (2024). How to calculate protein-ligand interactions in PDBSum?. YouTube. Available at: [Link]
-
Barril, X., & Morley, S. D. (2013). Best Practices in Docking and Activity Prediction. ResearchGate. Available at: [Link]
-
Frimayanti, N., et al. (2021). Synthesis, docking, and molecular dynamic study of hydrazones compounds to search potential inhibitor for breast cancer MCF-7. Thai Journal of Pharmaceutical Sciences. Available at: [Link]
-
Zavodszky, M. I., & Kuhn, L. A. (n.d.). Lessons from Docking Validation. Michigan State University. Available at: [Link]
-
Wang, R., et al. (2003). Comparative Evaluation of 11 Scoring Functions for Molecular Docking. ResearchGate. Available at: [Link]
-
Morris, G. M., & Olson, A. J. (2012). Using AutoDock 4 and AutoDock Vina with AutoDockTools: A Tutorial. The Scripps Research Institute. Available at: [Link]
-
Chemgenie. (2022). Scoring Functions : Types and Importance in Molecular Docking. YouTube. Available at: [Link]
-
Jahangiri, F. H. (2020). Autodock Vina Tutorial - Molecular Docking. YouTube. Available at: [Link]
-
Nimc. (2026). Visualizing Docking Results: A Comprehensive Guide. Nimc Blog. Available at: [Link]
-
ResearchGate. (2018). How to calculate RMSD value in molecular docking?. ResearchGate. Available at: [Link]
-
ETFLIN. (n.d.). A Beginner's Guide to Molecular Docking. ETFLIN. Available at: [Link]
-
Nolan, S. P., et al. (2020). Accessing Bioactive Hydrazones by the Hydrohydrazination of Terminal Alkynes. ACS Catalysis. Available at: [Link]
-
EMBL-EBI. (n.d.). PDBsum entry 1arm. EMBL-EBI. Available at: [Link]
-
Bioinformatics Review. (2022). Zinc database | How to download ligands and drug structure for docking. YouTube. Available at: [Link]
-
Molelixir Informatics. (2023). 7 Expert Tips for Perfect Molecular Docking. YouTube. Available at: [Link]
-
Laskowski, R. A. (2001). PDBsum: summaries and analyses of PDB structures. Nucleic Acids Research. Available at: [Link]
-
Bionity. (n.d.). Scoring functions for docking. Bionity. Available at: [Link]
-
Sari, A. N., et al. (2022). Analysis of Molecular Docking and Dynamics Simulation of Mahogany (Swietenia macrophylla King) Compounds Against the PLpro En. Journal of Basic Medical Veterinary. Available at: [Link]
-
Irwin, J. J., & Shoichet, B. K. (2005). ZINC – A Free Database of Commercially Available Compounds for Virtual Screening. Journal of Chemical Information and Modeling. Available at: [Link]
-
Eagon, S. (n.d.). Vina Docking Tutorial. Eagon Research Group. Available at: [Link]
-
Teach Yourself e-series. (2025). Post Docking Analysis Simplified. Common Mistakes Corrected. YouTube. Available at: [Link]
-
Al-Ghorbani, M., et al. (2024). Efficient Green Synthesis of Hydrazide Derivatives Using L-Proline: Structural Characterization, Anticancer Activity, and Molecular Docking Studies. Catalysts. Available at: [Link]
- Google DeepMind. (n.d.). AlphaFold Server. Google DeepMind.
-
Identifiers.org. (n.d.). Namespace: ZINC. Identifiers.org. Available at: [Link]
Sources
- 1. Flexible ligand docking to multiple receptor conformations: a practical alternative - PMC [pmc.ncbi.nlm.nih.gov]
- 2. users.cs.duke.edu [users.cs.duke.edu]
- 3. Empirical Scoring Functions for Structure-Based Virtual Screening: Applications, Critical Aspects, and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. m.youtube.com [m.youtube.com]
- 6. youtube.com [youtube.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. zinc12.docking.org [zinc12.docking.org]
- 9. Identifiers.org [registry.identifiers.org]
- 10. e-journal.unair.ac.id [e-journal.unair.ac.id]
- 11. dasher.wustl.edu [dasher.wustl.edu]
- 12. youtube.com [youtube.com]
- 13. etflin.com [etflin.com]
- 14. Ten quick tips to perform meaningful and reproducible molecular docking calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 16. PDBsum: Structural summaries of PDB entries - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Navigating the Nuances of Hydrazine Chemistry: A Technical Support Center
A word from the Senior Application Scientist: Welcome to the comprehensive support center for researchers, scientists, and drug development professionals working with hydrazine and its derivatives. My experience in the field has shown that while these reagents are powerful synthetic tools, their inherent instability can pose significant challenges. This guide is designed to move beyond standard safety data sheets, offering practical, field-tested insights into the causality behind experimental choices. Here, we will explore the "why" behind the protocols, empowering you to anticipate and address stability issues, troubleshoot common problems, and ensure the integrity and safety of your experiments. Our approach is grounded in a deep understanding of hydrazine's chemical nature, providing you with a self-validating system of protocols and knowledge.
Section 1: Fundamental Stability Challenges & Safe Handling
Hydrazine and its derivatives are highly reactive molecules, a property that makes them valuable in synthesis but also prone to decomposition. Understanding the factors that influence their stability is paramount for safe and successful experimentation.
The Nature of Hydrazine's Instability
Hydrazine is an endothermic compound, meaning it possesses a high internal energy. Its decomposition is a highly exothermic process, which can lead to rapid pressure buildup and, in some cases, explosive events. The primary decomposition pathways involve the formation of nitrogen gas (N₂), ammonia (NH₃), and hydrogen (H₂).[1] The propensity for decomposition is significantly influenced by several factors:
-
Presence of Catalysts: Many common laboratory materials can catalyze the decomposition of hydrazine. This is a critical consideration in the selection of reaction vessels and equipment.
-
Temperature: Elevated temperatures increase the rate of decomposition. Runaway reactions can occur if the heat generated by the decomposition cannot be effectively dissipated.[2]
-
Presence of Oxidizers: Hydrazine is a potent reducing agent and reacts vigorously, often hypergolically (igniting on contact), with oxidizing agents.
-
Air Exposure: Anhydrous hydrazine can be sensitive to air, and its vapors can form flammable mixtures.[3]
Best Practices for Storage and Handling
Proper storage and handling are the first line of defense against the inherent instability of hydrazine compounds.
Storage:
-
Store hydrazine solutions in a cool, dry, well-ventilated, and dark place, away from direct sunlight.[4]
-
Use a designated flammable liquids cabinet, and if possible, one specifically for bases.[4]
-
Ensure containers are tightly sealed and stored upright in secondary containment to prevent leakage.[4]
-
Storage under an inert atmosphere, such as a nitrogen blanket, is recommended to prevent air oxidation.[4]
-
Isolate hydrazine from all incompatible materials, especially oxidizing agents and acids.[4]
Handling:
-
All work with hydrazine and its derivatives must be conducted in a certified chemical fume hood with the sash at the lowest practical height.[5][6]
-
Never work alone when handling hydrazine.[5]
-
Ensure an emergency eyewash and safety shower are immediately accessible.[4]
-
Wear appropriate Personal Protective Equipment (PPE), including chemical splash goggles, a face shield, a flame-resistant lab coat, and gloves made of a compatible material like butyl rubber.[4]
-
Avoid contact with incompatible materials. Be particularly cautious about metal spatulas or other equipment that could catalyze decomposition.[2]
Section 2: Troubleshooting Common Synthetic Applications
This section addresses specific issues that may arise during common synthetic procedures involving hydrazine compounds.
FAQ: Wolff-Kishner Reduction
The Wolff-Kishner reduction is a powerful method for converting ketones and aldehydes to the corresponding alkanes. However, its harsh, basic conditions can lead to several challenges.
Q1: My Wolff-Kishner reduction is giving a low yield. What are the common causes and how can I troubleshoot this?
A1: Low yields in a Wolff-Kishner reduction can often be traced back to a few key issues:
-
Incomplete Hydrazone Formation: The first step of the reaction is the formation of a hydrazone intermediate. If this step is not complete before proceeding to the high-temperature reduction, the yield will suffer.
-
Troubleshooting:
-
Increase Reaction Time: Allow for a longer reaction time at a moderate temperature (e.g., refluxing in ethanol) to ensure complete hydrazone formation before adding the strong base and increasing the temperature.
-
Use a Slight Excess of Hydrazine: A small excess of hydrazine hydrate can help drive the equilibrium towards the hydrazone.
-
Huang-Minlon Modification: This modified procedure involves refluxing the carbonyl compound with hydrazine hydrate and a base, then distilling off the water and excess hydrazine before raising the temperature for the reduction. This can significantly improve yields.[7]
-
-
-
Side Reactions: Several side reactions can compete with the desired reduction, leading to byproducts and reduced yields.
-
Azine Formation: A common side reaction is the formation of an azine, where two molecules of the carbonyl compound react with one molecule of hydrazine. This is more likely if water is not rigorously excluded.
-
Troubleshooting: Ensure your reaction setup is dry and consider using a pre-formed hydrazone as the starting material for the reduction step.[5]
-
-
Kishner-Leonard Elimination: If your substrate has a suitable leaving group on the α-carbon, you may observe elimination to form an alkene instead of reduction.
-
Cleavage of Strained Rings: Substrates with strained rings adjacent to the carbonyl group can undergo rearrangement or cleavage under the harsh reaction conditions.
-
-
Steric Hindrance: A sterically hindered carbonyl group may not react efficiently to form the hydrazone, preventing the reduction from occurring.
-
Troubleshooting: If you suspect steric hindrance is an issue, consider alternative reduction methods such as the Clemmensen reduction (if your substrate is not acid-sensitive) or a thioketal reduction with Raney nickel.[5]
-
-
Base-Sensitive Substrates: The Wolff-Kishner reduction is not suitable for substrates with base-sensitive functional groups.[5]
Experimental Protocol: Modified Wolff-Kishner Reduction (Huang-Minlon Procedure)
This protocol is a general guideline and may need to be optimized for your specific substrate.
Materials:
-
Ketone or aldehyde substrate
-
Hydrazine hydrate (85% solution)
-
Sodium hydroxide or potassium hydroxide
-
High-boiling solvent (e.g., diethylene glycol or triethylene glycol)
-
Standard laboratory glassware for reflux with distillation capabilities
Procedure:
-
Hydrazone Formation: In a round-bottom flask equipped with a reflux condenser, combine your carbonyl substrate, the high-boiling solvent, and 3 equivalents of sodium or potassium hydroxide.
-
Add a slight excess of 85% hydrazine hydrate.
-
Heat the mixture to reflux for 1-2 hours to ensure complete formation of the hydrazone.
-
Water Removal: Reconfigure the apparatus for distillation and carefully distill off the water and any excess hydrazine.
-
Reduction: Once the water has been removed, increase the temperature of the reaction mixture to approximately 200 °C and maintain it at this temperature until the evolution of nitrogen gas ceases (typically 2-4 hours).[7]
-
Workup: Cool the reaction mixture to room temperature. Dilute with water and extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane). Wash the organic layer with dilute acid to remove any remaining hydrazine, then with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the product as necessary by distillation, crystallization, or chromatography.
FAQ: Hydrazone and Azine Formation
The reaction of a carbonyl compound with hydrazine can lead to the formation of a hydrazone or an azine. Understanding how to control this selectivity is crucial.
Q2: I am trying to synthesize a hydrazone, but I am getting a significant amount of the azine byproduct. How can I favor the formation of the hydrazone?
A2: The formation of an azine, where two carbonyl molecules react with one hydrazine molecule, is a common side reaction in hydrazone synthesis.[1] To favor the formation of the desired hydrazone, consider the following:
-
Stoichiometry: Use a molar excess of hydrazine relative to the carbonyl compound. This will increase the probability of a single hydrazine molecule reacting with a carbonyl.
-
Order of Addition: Adding the carbonyl compound slowly to a solution of hydrazine can help to maintain a high concentration of hydrazine relative to the carbonyl, thus favoring hydrazone formation.
-
Reaction Conditions:
-
Temperature: Running the reaction at a lower temperature can sometimes improve selectivity.
-
pH: The pH of the reaction medium can influence the rate of both hydrazone and azine formation. While hydrazone formation is often acid-catalyzed, highly acidic conditions can protonate the hydrazine, rendering it non-nucleophilic.[8] An optimal pH, typically mildly acidic, is often required.[8] Experiment with buffering the reaction mixture to find the optimal conditions for your specific substrate.
-
Diagram: Hydrazone vs. Azine Formation
Sources
- 1. Hydrazine - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. assets.thermofisher.cn [assets.thermofisher.cn]
- 4. bruckner.research.uconn.edu [bruckner.research.uconn.edu]
- 5. ehs.ufl.edu [ehs.ufl.edu]
- 6. ehs.unm.edu [ehs.unm.edu]
- 7. Wolff–Kishner reduction - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Purification of (3-(Trifluoromethoxy)benzyl)hydrazine Dihydrochloride
Welcome to the technical support center for the purification of crude (3-(Trifluoromethoxy)benzyl)hydrazine dihydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to equip you with the scientific rationale and practical steps to achieve high purity of this important synthetic intermediate.
Troubleshooting Guide: Navigating Common Purification Challenges
This section addresses specific issues you may encounter during the purification of (3-(Trifluoromethoxy)benzyl)hydrazine dihydrochloride. Each entry details the problem, its probable causes, and a step-by-step protocol for resolution.
Issue 1: Oily Product After Initial Isolation
Q: My isolated (3-(Trifluoromethoxy)benzyl)hydrazine dihydrochloride is an oil or a sticky solid instead of a crystalline material. What is causing this and how can I purify it?
A: An oily or non-crystalline product typically indicates the presence of impurities that depress the melting point and disrupt the crystal lattice. The most common culprits are residual solvents, unreacted starting materials, or by-products from the synthesis.
Causality: The synthesis of benzylhydrazine derivatives can sometimes result in side reactions or incomplete conversions.[1] For instance, the starting material, 3-(trifluoromethoxy)benzyl chloride, can be a source of impurities if not fully reacted or if it contains precursors from its own synthesis.[2][3] The presence of these impurities interferes with the crystallization of the dihydrochloride salt.
Troubleshooting Protocol: Trituration and Recrystallization
-
Trituration:
-
Place the crude oily product in a flask.
-
Add a small amount of a non-polar solvent in which the desired product is expected to have low solubility, such as diethyl ether or hexanes. Hydrazine derivatives often have poor solubility in ether.[4]
-
Stir the mixture vigorously with a glass rod, breaking up any clumps. The goal is to dissolve the impurities while the product remains a solid.
-
Decant the solvent, which now contains the dissolved impurities.
-
Repeat the process 2-3 times.
-
Dry the resulting solid under vacuum.
-
-
Recrystallization:
-
The choice of solvent is critical. For amine salts, alcoholic solvents are often effective.[5] A mixture of methanol and water or ethanol and water can be a good starting point.[6]
-
Dissolve the crude solid in a minimal amount of the hot solvent system.
-
If the solution is colored, you can add a small amount of activated carbon to adsorb colored impurities, then hot filter the solution.[7]
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.[7]
-
Solvent Selection for Recrystallization:
| Solvent System | Rationale |
| Methanol/Water | Good for dissolving polar salts at high temperatures and promoting crystallization upon cooling.[6] |
| Ethanol/Diethyl Ether | Ethanol dissolves the salt, and the slow addition of diethyl ether as an anti-solvent can induce crystallization. |
| Isopropanol | A less polar alcohol that can be effective if the product is too soluble in methanol or ethanol. |
Issue 2: Persistent Impurities After Recrystallization
Q: I have recrystallized my product, but analytical data (e.g., NMR, LC-MS) still shows the presence of significant impurities. What are my next steps?
A: If recrystallization fails to remove impurities, it suggests that the impurities have similar solubility profiles to your product. In this case, a more selective purification technique like column chromatography is necessary.
Causality: Some by-products may have polarities very close to the desired product, making separation by simple crystallization difficult. For hydrazine derivatives, both polar and non-polar impurities can be challenging to remove.[8]
Troubleshooting Protocol: Chromatographic Purification
While the dihydrochloride salt is highly polar and may not be ideal for standard silica gel chromatography, you have two main options:
-
Chromatography of the Free Base:
-
Dissolve the crude dihydrochloride salt in water and basify the solution with a suitable base (e.g., sodium bicarbonate or a dilute sodium hydroxide solution) to a pH of 8-9.
-
Extract the free base into an organic solvent like ethyl acetate or dichloromethane.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate it.
-
Purify the resulting free base by silica gel column chromatography. A gradient elution of ethyl acetate in hexanes is a good starting point.
-
After purification, dissolve the pure free base in a minimal amount of a suitable solvent (e.g., diethyl ether or methanol) and add a solution of HCl in ether or isopropanol to precipitate the pure dihydrochloride salt.
-
Collect the salt by filtration and dry.
-
-
Reverse-Phase Chromatography:
-
If the free base is unstable, you can directly purify the dihydrochloride salt using reverse-phase (C18) column chromatography.
-
A typical mobile phase would be a gradient of acetonitrile in water, often with a small amount of an acid like formic acid or TFA to maintain the protonated state and improve peak shape.[9]
-
Frequently Asked Questions (FAQs)
Q1: What are the potential impurities in my crude (3-(Trifluoromethoxy)benzyl)hydrazine dihydrochloride?
A1: Potential impurities can arise from the starting materials or side reactions. These may include:
-
Unreacted 3-(trifluoromethoxy)benzyl chloride: The starting material for the hydrazine synthesis.[3]
-
Bis-(3-(trifluoromethoxy)benzyl)hydrazine: Formed by the reaction of two molecules of the benzyl chloride with one molecule of hydrazine.
-
3-(Trifluoromethoxy)benzaldehyde or 3-(trifluoromethoxy)benzoic acid: Oxidation products of the starting material or product.
-
Residual hydrazine: Excess hydrazine from the reaction can be present.[4][10]
Q2: How can I confirm the purity of my final product?
A2: A combination of analytical techniques is recommended:
-
NMR Spectroscopy (¹H, ¹³C, ¹⁹F): To confirm the structure and identify any organic impurities. The trifluoromethoxy group provides a distinct signal in ¹⁹F NMR.[11]
-
LC-MS: To determine the purity profile and confirm the molecular weight.
-
Melting Point Analysis: A sharp melting point is a good indicator of high purity.
-
Elemental Analysis: To confirm the elemental composition of the dihydrochloride salt.
Q3: Is the trifluoromethoxy group stable during purification?
A3: The trifluoromethoxy group is generally considered to be chemically robust and stable under typical purification conditions, including mild acidic and basic conditions used for extraction and chromatography.[12][13] However, prolonged exposure to strong acids or bases at elevated temperatures should be avoided to prevent potential degradation.
Q4: What are the key safety precautions when handling (3-(Trifluoromethoxy)benzyl)hydrazine dihydrochloride and other hydrazine derivatives?
A4: Hydrazine and its derivatives are toxic and should be handled with care.[14][15] Always:
-
Work in a well-ventilated fume hood.[16]
-
Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[15]
-
Avoid inhalation, ingestion, and skin contact.[]
-
Have appropriate spill cleanup materials readily available.
-
Be aware of the potential for hydrazine to be a genotoxic impurity and handle it with the necessary precautions.[18]
Visualizing the Purification Workflow
The following diagram outlines the decision-making process for purifying crude (3-(Trifluoromethoxy)benzyl)hydrazine dihydrochloride.
Caption: Decision workflow for purification.
References
- Chevron Research and Technology Co. (1992). Process for preparing 3-trifluoromethyl benzyl chloride.
- Reddit. (2023).
- Journal of Chemistry. (2012).
- DTIC. Safety and Handling of Hydrazine.
- Google Patents. (1987).
- New Journal of Chemistry (RSC Publishing). Synthesis of benzyl hydrazine derivatives via amination of benzylic C(sp3)
- Google Patents. (2017). The preparation method of 3- trifluoromethyl benzyl cyanide.
- Google Patents. (2017).
- Google Patents. (2016). Method of producing high-purity hydrazine.
- ResearchGate. (2013).
- Freie Universität Berlin.
- NCBI Bookshelf. (2023). Hydrazine Toxicology.
- Sigma-Aldrich. (2025).
- ResearchGate.
- Benchchem. Technical Support Center: Trifluoromethyl Group Stability in Imidazole Synthesis.
- Organic Syntheses. Procedure.
- University of Rochester, Department of Chemistry.
- ACS Publications.
- NIH. (2022). Development of a Hydrazine-Based Solid-Phase Extraction and Clean-Up Method for Highly Selective Quantification of Zearalenone in Edible Vegetable Oils by HPLC-FLD.
- PubMed Central.
- Merck Millipore. Product Focus: Reagents for the synthesis of cyclic and modified peptides Novabiochem®.
- Chemistry LibreTexts. (2023).
- Processes. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years.
- Google Patents. (1985).
- MuseChem. The Chemical Properties and Synthesis of 3-(Trifluoromethoxy)benzyl Chloride.
- Lanxess.
- ResearchG
- PlumX.
- BOC Sciences. Phenylhydrazine Impurities.
- Benchchem. The Trifluoromethyl Group: A Cornerstone in Modern Medicinal Chemistry.
- Aapptec Peptides. Technical Support Information Bulletin 1124 - Removal of S-Benzyl, Sp-Methylbenzyl, and Sp- Methoxybenzyl Groups.
- PubMed.
- NCBI. TABLE 3-2, Physical and Chemical Properties of Hydrazines.
- PubChem. (Trifluoromethyl)benzene.
Sources
- 1. Synthesis of benzyl hydrazine derivatives via amination of benzylic C(sp3)–H bonds with dialkyl azodicarboxylates - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. WO1992007820A1 - Process for preparing 3-trifluoromethyl benzyl chloride - Google Patents [patents.google.com]
- 3. nbinno.com [nbinno.com]
- 4. reddit.com [reddit.com]
- 5. Reagents & Solvents [chem.rochester.edu]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. researchgate.net [researchgate.net]
- 9. PlumX [plu.mx]
- 10. US4657751A - Process for purifying aqueous hydrazine hydrate solutions - Google Patents [patents.google.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. refubium.fu-berlin.de [refubium.fu-berlin.de]
- 13. The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Hydrazine Toxicology - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. lanxess.com [lanxess.com]
- 16. sigmaaldrich.com [sigmaaldrich.com]
- 18. researchgate.net [researchgate.net]
Technical Support Center: Method Refinement for Robust HPLC Analysis of Hydrazine Salts
Welcome to the technical support center for the HPLC analysis of hydrazine salts. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for refining your analytical methods. Hydrazine, a potent genotoxic impurity (PGI), requires sensitive and robust analytical methods for its detection and quantification at trace levels.[1][2] This resource addresses common challenges encountered during the analysis of hydrazine salts and offers scientifically grounded solutions to ensure data integrity and method reliability.
Understanding the Core Challenges
The analysis of hydrazine by HPLC presents a unique set of challenges primarily due to its physicochemical properties:
-
Lack of a UV Chromophore: Hydrazine does not possess a significant UV chromophore, making direct detection by standard HPLC-UV systems impossible.[1]
-
High Polarity: As a small and highly polar molecule, hydrazine exhibits poor retention on traditional reversed-phase HPLC columns.[3]
-
Reactivity and Instability: Hydrazine is a reactive compound, and its stability can be a concern during sample preparation and analysis.
-
Low Detection Limits Required: Due to its genotoxicity, regulatory bodies mandate very low detection and quantification limits, often in the parts-per-million (ppm) range relative to the active pharmaceutical ingredient (API).[2]
To overcome these obstacles, pre-column derivatization is the most common and effective strategy. This process involves reacting hydrazine with a reagent to form a derivative that is both UV-active and chromatographically well-behaved.[1]
Troubleshooting Guide & FAQs
This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Section 1: Derivatization-Related Issues
Question 1: I am observing low or inconsistent derivatization yields. What are the potential causes and how can I improve the reaction efficiency?
Answer:
Low and inconsistent derivatization yields are a frequent challenge. The root cause often lies in the reaction conditions or the stability of the reactants. Here’s a systematic approach to troubleshooting:
-
Causality: The derivatization of hydrazine with an aldehyde or ketone to form a hydrazone is a condensation reaction. The efficiency of this reaction is highly dependent on factors such as pH, temperature, reaction time, and the concentration of the derivatizing agent. An incomplete reaction will lead to underestimation of the hydrazine content.
-
Troubleshooting Steps:
-
Optimize Reaction pH: The reaction is often pH-sensitive. For many aldehyde-based derivatizations, a slightly acidic medium is optimal to catalyze the reaction without degrading the reactants or products. Experiment with a pH range (e.g., 3-6) to find the sweet spot for your specific derivatizing agent and sample matrix.
-
Increase Derivatizing Agent Concentration: Ensure a sufficient molar excess of the derivatizing agent to drive the reaction to completion. A 10-fold or higher molar excess is a good starting point. However, be mindful that a very large excess can sometimes interfere with the chromatography.
-
Elevate Reaction Temperature: Gently heating the reaction mixture can significantly increase the reaction rate.[4] A typical starting point is 50-60°C. Monitor for any degradation of the derivative at higher temperatures.
-
Extend Reaction Time: The reaction may not be instantaneous. Perform a time-course study (e.g., 15, 30, 60, 90 minutes) to determine the time required to reach maximum derivatization.
-
Sample Matrix Interference: Components in your sample matrix could be interfering with the reaction. Consider a sample cleanup step, such as solid-phase extraction (SPE), prior to derivatization.
-
-
Self-Validating System: To confirm complete derivatization, spike a known amount of hydrazine standard into your sample matrix and analyze it alongside your samples. The recovery of the spiked standard should be within an acceptable range (e.g., 90-110%) to indicate a successful derivatization.
Question 2: The baseline of my chromatogram is noisy or shows a large peak from the derivatizing agent. How can I minimize this interference?
Answer:
Interference from the derivatizing agent is a common issue, especially when a large excess is used to ensure complete reaction.
-
Causality: The derivatizing agent itself often possesses a strong chromophore and can be present at a much higher concentration than the hydrazine derivative. This can lead to a large, broad peak that may co-elute with or obscure the analyte peak, affecting integration and sensitivity.
-
Troubleshooting Steps:
-
Optimize Chromatographic Selectivity:
-
Mobile Phase Composition: Adjust the organic modifier-to-buffer ratio in your mobile phase to improve the separation between the derivatizing agent and the hydrazine derivative.
-
Column Chemistry: If using a C18 column, consider trying a different stationary phase, such as a phenyl-hexyl or a polar-embedded phase, which can offer different selectivity.
-
-
Wavelength Selection: Choose a detection wavelength where the hydrazine derivative has a strong absorbance, but the derivatizing agent has a minimal response. A diode array detector (DAD) is invaluable for this purpose as it allows you to examine the full UV spectrum of each peak.
-
Sample Cleanup Post-Derivatization: Implement a liquid-liquid extraction (LLE) or solid-phase extraction (SPE) step after the derivatization to remove the excess reagent. For example, if the derivative is more non-polar than the reagent, an LLE with a non-polar solvent can be effective.
-
Reduce Reagent Concentration: Once you have optimized other parameters, you may be able to reduce the excess of the derivatizing agent without compromising the reaction completeness, thereby minimizing the interference.
-
Question 3: My hydrazine derivative appears to be unstable, leading to decreasing peak areas over time. How can I improve its stability?
Answer:
The stability of the hydrazone derivative is crucial for obtaining reliable and reproducible results.
-
Causality: Hydrazones can be susceptible to hydrolysis, especially under strongly acidic or basic conditions.[5] Light and temperature can also contribute to degradation. The stability can also be matrix-dependent.
-
Troubleshooting Steps:
-
Control pH: After derivatization, adjust the pH of the sample solution to a neutral range (pH 6-8) if possible. Avoid extreme pH values in your sample diluent and mobile phase.
-
Protect from Light: Store your derivatized samples in amber vials or protect them from light, as some derivatives are photolabile.
-
Control Temperature: Analyze your samples as soon as possible after derivatization. If storage is necessary, keep them refrigerated (2-8°C) and perform a stability study to determine the maximum allowable storage time.
-
Choice of Derivatizing Agent: Some derivatizing agents form more stable hydrazones than others. If instability is a persistent issue, consider evaluating alternative reagents. For example, nitro-substituted aromatic aldehydes often form highly stable and chromophoric derivatives.
-
Solution Stability Study: Conduct a formal stability study by analyzing the same derivatized sample at different time points (e.g., 0, 2, 4, 8, 24 hours) under different storage conditions (room temperature, refrigerated) to understand the degradation kinetics. Results from a study on a hydrazone derivative showed it was stable for at least 3 days at ambient temperature.[4]
-
Section 2: Chromatographic and Quantification Issues
Question 4: I am observing poor peak shape (tailing or fronting) for my hydrazine derivative. What are the likely causes and solutions?
Answer:
Poor peak shape can compromise resolution and lead to inaccurate integration.
-
Causality:
-
Peak Tailing: Often caused by secondary interactions between the analyte and the stationary phase (e.g., interaction of a basic analyte with acidic silanols on the silica surface), or by column contamination.
-
Peak Fronting: Typically a sign of column overload or a sample solvent that is too strong.
-
-
Troubleshooting Steps for Peak Tailing:
-
Mobile Phase pH: If your derivative has basic properties, ensure the mobile phase pH is low enough (e.g., pH 2.5-3.5) to keep it protonated, which can minimize interactions with silanols.
-
Use a High-Purity Column: Modern, high-purity silica columns with end-capping are designed to minimize silanol interactions.
-
Add a Competing Base: A small amount of a competing base, such as triethylamine (TEA), in the mobile phase can occupy the active sites on the stationary phase and improve the peak shape of basic analytes.
-
Column Wash: Contamination at the head of the column can lead to peak tailing. Implement a robust column washing procedure.
-
-
Troubleshooting Steps for Peak Fronting:
-
Reduce Sample Concentration: Dilute your sample to avoid overloading the column.
-
Match Sample Solvent to Mobile Phase: Whenever possible, dissolve your sample in the initial mobile phase or a weaker solvent. A sample solvent that is much stronger than the mobile phase can cause the analyte to move through the top of the column too quickly, leading to fronting.
-
Question 5: I am struggling to achieve the required low limits of detection (LOD) and quantification (LOQ). How can I improve the sensitivity of my method?
Answer:
Achieving ppm-level sensitivity for hydrazine is a common requirement and often a significant challenge.
-
Causality: Sensitivity is determined by a combination of factors including the derivatization efficiency, the molar absorptivity of the derivative, the chromatographic conditions, and the detector performance.
-
Troubleshooting Steps:
-
Select a High-Molar-Absorptivity Derivatizing Agent: The choice of derivatizing agent is critical. Reagents that introduce a large, conjugated system to the hydrazine molecule will result in a derivative with a high molar absorptivity and thus a stronger UV response.
-
Optimize Detection Wavelength: Ensure you are monitoring at the λmax (wavelength of maximum absorbance) of the hydrazine derivative.
-
Increase Injection Volume: A larger injection volume will introduce more analyte onto the column, leading to a larger peak. Be cautious of potential peak distortion with very large volumes.
-
Improve Chromatographic Efficiency:
-
Use a High-Efficiency Column: Columns with smaller particle sizes (e.g., sub-2 µm or core-shell particles) will produce sharper, taller peaks, which improves the signal-to-noise ratio.
-
Optimize Flow Rate: Ensure you are operating at or near the optimal flow rate for your column to maximize efficiency.
-
-
Minimize Baseline Noise: A noisy baseline will increase your LOD and LOQ. Ensure proper mobile phase degassing, use high-purity solvents, and check for any issues with your detector lamp or flow cell.
-
Consider a More Sensitive Detector: If UV detection is not providing sufficient sensitivity, consider alternative detection methods such as fluorescence detection (if a suitable fluorescent derivatizing agent is used) or mass spectrometry (LC-MS), which can offer significantly lower detection limits.[6]
-
Experimental Protocols & Diagrams
Protocol 1: Pre-Column Derivatization of Hydrazine with 2-Hydroxy-1-naphthaldehyde (HNA)
This protocol is based on a method described for the analysis of hydrazine in pharmaceutical materials.[4]
Materials:
-
Hydrazine salt standard
-
2-Hydroxy-1-naphthaldehyde (HNA)
-
Dimethyl sulfoxide (DMSO)
-
Glacial acetic acid
-
Water (HPLC grade)
-
Sample containing hydrazine salt
Procedure:
-
Preparation of Derivatization Diluent: Dissolve 10 mg of HNA in 100 mL of DMSO.
-
Standard Preparation:
-
Prepare a stock solution of hydrazine in water.
-
Serially dilute the stock solution with the derivatization diluent to create a series of calibration standards at the desired concentrations.
-
-
Sample Preparation:
-
Accurately weigh about 20 mg of the drug substance into a 10 mL volumetric flask.
-
Add the derivatization diluent to the flask to dissolve the sample.
-
-
Derivatization Reaction:
-
For both standards and samples, after dissolution in the derivatization diluent, allow the reaction to proceed for at least 30 minutes at room temperature to ensure complete conversion of hydrazine to the hydrazone derivative. In some methods, heating at 100°C for 20 minutes in a water bath is employed.[4]
-
-
HPLC Analysis: Inject the derivatized solutions onto the HPLC system.
Diagram: Derivatization Workflow
Caption: Workflow for the pre-column derivatization of hydrazine.
Table 1: Example HPLC Method Parameters
| Parameter | Condition |
| Column | Reversed-phase C18, 4.6 x 150 mm, 3.5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 50% B to 90% B over 10 minutes, hold for 2 minutes, return to initial |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection | UV at the λmax of the HNA-hydrazine derivative (e.g., ~400 nm) |
| Injection Volume | 10 µL |
Self-Validating Systems and Method Robustness
A robust HPLC method should be a self-validating system. This means incorporating checks and balances into your routine analysis to ensure the method is performing as expected.
-
System Suitability Tests (SSTs): Before running any samples, perform SST injections of a standard solution. Key parameters to monitor include:
-
Retention Time Reproducibility: The retention time of the analyte should be consistent (e.g., <2% RSD).
-
Peak Area Precision: The peak area from replicate injections should be precise (e.g., <2% RSD).
-
Peak Tailing Factor: The tailing factor should be within an acceptable range (e.g., <1.5).
-
Theoretical Plates: A measure of column efficiency.
-
-
Spiked Samples and Controls: Regularly include a spiked sample (a sample matrix with a known amount of hydrazine added) and a negative control (a blank matrix) in your analytical run. These help to monitor for matrix effects and confirm the absence of contamination.
Diagram: Logic for Troubleshooting Retention Time Drift
Caption: A logical approach to diagnosing retention time drift.
Concluding Remarks
The successful analysis of hydrazine salts by HPLC hinges on a thorough understanding of the underlying chemistry and potential pitfalls. By systematically addressing challenges related to derivatization, chromatography, and quantification, and by implementing robust method controls, you can develop and refine a reliable analytical method. This guide serves as a starting point for your troubleshooting efforts. Always refer to your instrument manuals and relevant regulatory guidelines for further information.
References
- Wang, J., Yang, S., & Zhang, K. (2016). A simple and sensitive method to analyze genotoxic impurity hydrazine in pharmaceutical materials. Journal of Pharmaceutical and Biomedical Analysis, 126, 141-147.
- Smolenkov, A. D. (2012). Chromatographic Methods of Determining Hydrazine and Its Polar Derivatives. Review Journal of Chemistry, 2(4), 329–354.
-
HELIX Chromatography. (n.d.). HPLC Methods for analysis of Hydrazine. Retrieved from [Link]
- Johnson, D. K., & Reutt-Robey, J. E. (2016). Quantification of Hydrazine in Human Urine by HPLC-MS/MS. Journal of analytical toxicology, 40(8), 636–642.
- Tzankova, D., Peikova, L., & Georgieva, M. (2019). Development and validation of RP-HPLC method for stability evaluation of model hydrazone, containing a pyrrole ring. Pharmacia, 66(3), 123-129.
- Google Patents. (2017). CN107064368A - The method that derivatization HPLC methods determine hydrazine hydrate.
-
SIELC Technologies. (n.d.). A Fast and Sensitive Method for Residual Hydrazine Analysis in Pharmaceutical Samples. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. sielc.com [sielc.com]
- 3. helixchrom.com [helixchrom.com]
- 4. CN107064368A - The method that derivatization HPLC methods determine hydrazine hydrate - Google Patents [patents.google.com]
- 5. Development and validation of RP-HPLC method for stability evaluation of model hydrazone, containing a pyrrole ring [pharmacia.pensoft.net]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Detection and Control of Genotoxic Impurities in Hydrazine-Based Syntheses
Welcome to the comprehensive technical support center for managing genotoxic impurities (GTIs) in hydrazine-based syntheses. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of identifying, controlling, and testing for hydrazine and related GTIs. Here, we synthesize regulatory expectations with practical, field-proven methodologies to ensure the safety and quality of your pharmaceutical products.
Section 1: Understanding the Risk - Hydrazine as a Genotoxic Impurity
Hydrazine and its derivatives are widely used reagents in pharmaceutical synthesis. However, hydrazine is a known mutagen and carcinogen, posing a significant risk even at trace levels in the final active pharmaceutical ingredient (API).[1] Its classification as a potential genotoxic impurity necessitates stringent control measures throughout the manufacturing process.
Frequently Asked Questions (FAQs)
Q1: Why is hydrazine considered a genotoxic impurity?
A1: Hydrazine is classified as a genotoxic impurity because it can induce genetic mutations and has been shown to be carcinogenic in animal studies.[1] Regulatory bodies like the FDA and EMA, guided by the International Council for Harmonisation (ICH) M7 guideline, mandate strict control over such impurities in pharmaceuticals to mitigate potential cancer risks in patients.[2][3][4]
Q2: What are the primary sources of hydrazine impurities in a synthesis?
A2: Hydrazine impurities can be introduced as a starting material or an intermediate. They can also be formed as by-products or degradants during the synthesis or storage of the drug substance.[2] It is crucial to evaluate the entire synthetic route to identify all potential points of hydrazine introduction or formation.
Q3: What are the regulatory limits for hydrazine as a GTI?
A3: The acceptable intake of a genotoxic impurity is often determined based on the Threshold of Toxicological Concern (TTC). For most GTIs, this is set at 1.5 µ g/day for lifetime exposure.[1][2][5] This TTC value is then used to calculate the permissible concentration in the API, considering the maximum daily dose of the drug. For shorter, less-than-lifetime (LTL) exposures, higher daily intakes may be justifiable.[3]
Section 2: Strategic Control and Risk Mitigation
A proactive approach to control hydrazine impurities is essential. This involves a combination of risk assessment, process optimization, and, where necessary, dedicated purification steps.
Troubleshooting Guide: Control Strategies
Issue: My synthetic route uses hydrazine hydrate in an early step. How can I ensure it's not present in the final API?
Solution:
-
Risk Assessment: The first step is to conduct a thorough risk assessment. Consider the reactivity of hydrazine, the subsequent reaction conditions (temperature, pH, solvents), and the purification methods employed in downstream steps. The likelihood of hydrazine carrying over to the final API depends on these factors.
-
Process Understanding and Control:
-
Stoichiometry: Use the minimum required amount of hydrazine. Excess hydrazine can be challenging to remove.
-
Reaction Quenching: Implement a specific quenching step after the hydrazine reaction is complete to consume any unreacted hydrazine.
-
Purification Steps: Analyze the effectiveness of each purification step (e.g., crystallization, chromatography, extraction) in removing hydrazine. Hydrazine's high polarity and low molecular weight can make it difficult to purge.
-
-
Purge Factor Calculation: Where possible, perform spiking studies to determine the "purge factor" of your process. This involves intentionally adding a known amount of hydrazine and measuring its concentration after each purification step to demonstrate the process's capability to remove it.
-
Control Point Justification: Based on the risk assessment and purge factor data, you may be able to justify controlling hydrazine at an intermediate stage rather than testing for it in the final API. This is a key principle of the ICH M7 guideline.[6]
Logical Workflow for Hydrazine GTI Control
Caption: Decision workflow for controlling hydrazine as a genotoxic impurity.
Section 3: Analytical Methodologies and Troubleshooting
Due to its challenging physicochemical properties—such as high polarity, low molecular weight, and lack of a UV chromophore—hydrazine requires specialized analytical methods for detection at trace levels.[7][8]
Frequently Asked Questions (FAQs)
Q4: What are the most common analytical techniques for hydrazine detection?
A4: The most prevalent and sensitive methods involve derivatization followed by chromatography.[9] Common approaches include:
-
GC-MS (Gas Chromatography-Mass Spectrometry): Often used with headspace analysis after in-situ derivatization with reagents like acetone.[10]
-
LC-MS (Liquid Chromatography-Mass Spectrometry): Provides high sensitivity and selectivity.
-
HPLC-UV/Vis (High-Performance Liquid Chromatography with UV/Visible Detection): Requires derivatization with a chromophore-containing reagent to enable detection.[7][8]
Q5: Why is derivatization necessary for hydrazine analysis?
A5: Derivatization serves several critical purposes:
-
Increases Sensitivity: It attaches a molecule (a "tag") to hydrazine that is easily detectable, for instance, by adding a UV-absorbing chromophore for HPLC-UV analysis.[7][8]
-
Improves Chromatographic Behavior: The resulting derivative is often less polar and more volatile, making it more amenable to separation by GC or reversed-phase LC.
-
Enhances Selectivity: The derivatization reaction can be specific to hydrazine, reducing interference from the sample matrix.[7][8]
Troubleshooting Guide: Analytical Methods
Issue: I am seeing poor recovery of hydrazine in my spiked samples using a GC-Headspace method.
Solution:
-
Derivatization Inefficiency:
-
Reagent Choice: Acetone is a common and effective derivatizing agent for GC-Headspace analysis of hydrazine.[5][10] Ensure the acetone is of high purity.
-
Reaction Conditions: The derivatization reaction to form acetone azine may require optimization. Investigate the effect of temperature, reaction time, and pH (acid catalysis can sometimes accelerate the reaction).[5]
-
-
Matrix Effects: The API or other components in the sample matrix may interfere with the derivatization or the partitioning of the derivative into the headspace.
-
Sample Preparation: Experiment with different diluents. Ensure the sample is fully dissolved to allow for complete derivatization.[5]
-
Headspace Parameters: Optimize the headspace incubator temperature and time to ensure efficient transfer of the acetone azine derivative into the gas phase.
-
-
Analyte Adsorption: Hydrazine and its derivatives can be "sticky." Ensure all glassware is properly cleaned and consider using silanized vials to minimize adsorption.
Data Summary: Comparison of Analytical Methods for Hydrazine
| Method | Typical Derivatizing Agent | Detection Principle | Limit of Quantitation (LOQ) | Advantages | Disadvantages |
| HPLC-UV | 2-Hydroxy-1-Naphthalaldehyde (HNA)[7][8] | UV/Visible Absorbance | ~0.25 ppm[7][8] | Widely available equipment, robust. | Requires derivatization, potential for matrix interference. |
| GC-MS | Acetone[10] | Mass Spectrometry | ~0.1 ppm[10] | High sensitivity and selectivity, headspace option minimizes matrix effects. | Requires derivatization, potential for thermal degradation. |
| IC | None | Electrochemical Detection | ~0.2 ppm[6] | No derivatization needed. | Less common equipment, potential for matrix interference. |
Section 4: Detailed Experimental Protocols
Protocol 1: Determination of Hydrazine by HPLC-UV with HNA Derivatization
This protocol is based on the principle of reacting hydrazine with 2-hydroxy-1-naphthaldehyde (HNA) to form a hydrazone that is readily detectable by UV-Vis spectroscopy.[7][8]
1. Reagent and Standard Preparation:
-
Diluent: Acetonitrile/Water (50:50 v/v).
-
Derivatizing Reagent (HNA Solution): Prepare a 1.0 mg/mL solution of 2-hydroxy-1-naphthaldehyde in acetonitrile.
-
Hydrazine Stock Standard (100 µg/mL): Accurately weigh and dissolve hydrazine sulfate in diluent.
-
Working Standard (1 µg/mL): Dilute the stock standard appropriately with the diluent.
2. Sample Preparation:
-
Accurately weigh approximately 100 mg of the API into a suitable volumetric flask.
-
Add diluent to dissolve the sample.
-
Add a specified volume of the HNA solution.
-
Heat the mixture (e.g., 60°C for 30 minutes) to facilitate the derivatization reaction.
-
Cool to room temperature and dilute to volume with the diluent.
3. Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm.
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient: A suitable gradient to separate the hydrazone from the API and other impurities.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
4. System Suitability and Analysis:
-
Inject a blank (diluent), a standard preparation, and the sample preparation.
-
Verify system suitability parameters (e.g., tailing factor, theoretical plates, and reproducibility of the standard).
-
Calculate the amount of hydrazine in the sample by comparing the peak area of the hydrazone in the sample to that in the standard.
Workflow for HPLC-UV Analysis of Hydrazine
Caption: Steps for hydrazine analysis via HPLC-UV with derivatization.
References
-
A simple and sensitive method to analyze genotoxic impurity hydrazine in pharmaceutical materials. PubMed, 2016.[Link]
-
Acceptance Criteria for Levels of Hydrazine in Substances for Pharmaceutical Use and Analytical Methods for its Determination. ResearchGate.[Link]
-
A Fast and Sensitive Method for Residual Hydrazine Analysis in Pharmaceutical Samples. SIELC Technologies.[Link]
-
Chromatographic methods of determining hydrazine and its polar derivatives. ResearchGate, 2012.[Link]
-
A Simple and Sensitive Method to Analyze Genotoxic Impurity Hydrazine in Pharmaceutical Materials. ResearchGate, 2016.[Link]
-
A Brief Review on Genotoxic impurities in Pharmaceuticals. ResearchGate, 2021.[Link]
-
ATSDR Hydrazines Tox Profile. Agency for Toxic Substances and Disease Registry.[Link]
-
Assessment and Control of Mutagenic Impurities per ICH Guideline (M7) with Case Studies. SlideShare, 2017.[Link]
-
A generic approach for the determination of trace hydrazine in drug substances using in situ derivatization-headspace GC-MS. PubMed, 2009.[Link]
-
Control and analysis of hydrazine, hydrazides and hydrazones-Genotoxic impurities in active pharmaceutical ingredients (APIs) and drug products. ResearchGate, 2013.[Link]
-
M7(R2) Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk. FDA, 2023.[Link]
-
Determination of potential genotoxic impurity hydrazine hydrate in ibrutinib by RP-liquid chromatography. Semantic Scholar, 2020.[Link]
-
ICH M7 Assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk - Scientific guideline. European Medicines Agency (EMA).[Link]
-
FDA Issues Draft Guidance of Genotoxic Impurities. Pharmaceutical Technology, 2008.[Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. asianjpr.com [asianjpr.com]
- 3. fda.gov [fda.gov]
- 4. ICH M7 Assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 5. sielc.com [sielc.com]
- 6. higherlogicdownload.s3.amazonaws.com [higherlogicdownload.s3.amazonaws.com]
- 7. A simple and sensitive method to analyze genotoxic impurity hydrazine in pharmaceutical materials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. A generic approach for the determination of trace hydrazine in drug substances using in situ derivatization-headspace GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Long-Term Storage of Reactive Hydrazine Intermediates
Welcome to the technical support center for the handling and long-term storage of reactive hydrazine intermediates. This guide is designed for researchers, scientists, and drug development professionals who frequently work with these versatile yet sensitive compounds. Our goal is to provide you with not just protocols, but the scientific reasoning behind them, ensuring the integrity of your experiments and the longevity of your valuable intermediates.
Introduction: The Dual Nature of Hydrazine Intermediates
Hydrazine derivatives are indispensable in modern organic synthesis, particularly in the pharmaceutical industry for the creation of heterocyclic compounds and other complex molecular architectures.[1] However, the very reactivity that makes them powerful synthetic tools also renders them susceptible to degradation during storage. Understanding the mechanisms of decomposition and the factors that influence stability is paramount to ensuring the reliability and reproducibility of your research. This guide will equip you with the knowledge to confidently store and troubleshoot issues with your hydrazine intermediates.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that lead to the degradation of hydrazine intermediates during long-term storage?
The stability of hydrazine intermediates is primarily influenced by three factors:
-
Oxidation: The lone pair of electrons on the nitrogen atoms makes hydrazines susceptible to oxidation, especially in the presence of atmospheric oxygen.[2] This can lead to the formation of various byproducts, including azo compounds, and a general loss of purity.
-
Catalytic Decomposition: Trace amounts of metal ions (e.g., copper, iron) or contact with incompatible surfaces can catalyze the decomposition of hydrazines.[3][4] This decomposition can be exothermic and, in some cases, lead to the generation of gas, posing a safety risk.[4]
-
Hydrolysis: For certain hydrazine derivatives, such as hydrazones and acyl hydrazides, hydrolysis can be a significant degradation pathway, particularly if the compound is stored in a non-anhydrous solvent or exposed to atmospheric moisture.
Q2: I've noticed a color change in my stored arylhydrazine solution. What does this indicate?
A color change, typically to a yellow, brown, or even black hue, in an arylhydrazine solution is a common indicator of oxidation. Arylhydrazines are particularly prone to air oxidation, which can lead to the formation of colored impurities. While a slight color change may not significantly impact the outcome of some reactions, it is a clear sign of degradation and a loss of purity. For sensitive applications, it is advisable to repurify the material or use a freshly prepared sample.
Q3: Is it necessary to store all hydrazine intermediates under an inert atmosphere?
For optimal long-term stability, especially for sensitive compounds like arylhydrazines, storage under an inert atmosphere (e.g., nitrogen or argon) is highly recommended.[3] This minimizes the risk of air oxidation. For more stable derivatives, such as some crystalline hydrazide salts, this may be less critical, but it is always a good practice to minimize exposure to air.[2]
Q4: Can I store my hydrazine intermediate dissolved in a solvent?
Storing hydrazine intermediates in solution can be convenient, but it also presents challenges. The choice of solvent is critical. Protic solvents may participate in degradation pathways, and residual water in any solvent can lead to hydrolysis. If you must store your intermediate in solution, use a dry, aprotic solvent and store it under an inert atmosphere. It's generally preferable to store the neat compound as a dry solid if it is stable in that form.
Troubleshooting Guides
Scenario 1: Unexpected Results in a Reaction Using a Stored Hydrazine Intermediate
Problem: A previously reliable reaction that uses a stored hydrazine intermediate is now giving low yields or multiple side products.
Possible Cause: The hydrazine intermediate has likely degraded during storage, leading to a lower concentration of the active reagent and the presence of impurities that may interfere with the reaction.
Troubleshooting Workflow:
-
Assess Purity: The first step is to determine the purity of the stored intermediate. The recommended analytical techniques are:
-
Thin Layer Chromatography (TLC): A quick and easy way to check for the presence of impurities. Compare the stored sample to a freshly prepared or newly purchased sample if available.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is an excellent tool for identifying degradation products and quantifying the purity of the sample.[5]
-
High-Performance Liquid Chromatography (HPLC): HPLC can provide a quantitative assessment of purity and detect even minor impurities.[6]
-
-
Repurification: If the purity assessment reveals significant degradation, the intermediate should be repurified. Common repurification techniques include:
-
Recrystallization: For solid intermediates.
-
Column Chromatography: For both solid and liquid intermediates.
-
-
Use a Fresh Sample: If repurification is not feasible or does not resolve the issue, it is best to synthesize or purchase a fresh batch of the intermediate.
Best Practices for Long-Term Storage
The following table summarizes the recommended storage conditions for different classes of reactive hydrazine intermediates.
| Intermediate Class | Recommended Storage Conditions | Common Signs of Degradation |
| Arylhydrazines | Store as a solid in a tightly sealed container under an inert atmosphere (N₂ or Ar) at 2-8 °C. Protect from light. | Color change (yellow to dark brown), clumping of the solid. |
| Hydrazones | Store as a dry solid in a desiccator at room temperature or 2-8 °C. Protect from moisture. | Change in physical appearance (e.g., from crystalline to amorphous), discoloration. |
| Acyl Hydrazides | Store as a stable crystalline solid in a well-sealed container at room temperature.[7] | Hydrolysis can lead to the formation of the corresponding carboxylic acid and hydrazine. |
| Hydrazide Salts | Store in a tightly sealed container at room temperature, protected from moisture. | Deliquescence if exposed to moisture. |
Experimental Protocols
Protocol 1: Purity Assessment of a Stored Arylhydrazine by ¹H NMR
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of the stored arylhydrazine.
-
Dissolve the sample in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
Add a known amount of an internal standard (e.g., 1,3,5-trimethoxybenzene) to the NMR tube.
-
-
Data Acquisition:
-
Acquire a ¹H NMR spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio.
-
-
Data Analysis:
-
Integrate the peaks corresponding to the arylhydrazine and the internal standard.
-
Calculate the purity of the arylhydrazine based on the relative integrals and the known masses of the sample and internal standard.
-
Look for the appearance of new signals that may indicate the presence of degradation products.
-
Protocol 2: Colorimetric Test for the Presence of Hydrazine
This method is useful for a quick qualitative or semi-quantitative assessment of hydrazine presence, for instance, to check for the hydrolysis of a hydrazide.[8]
-
Reagent Preparation: Prepare a solution of p-dimethylaminobenzaldehyde in an acidic medium (e.g., ethanol and HCl).
-
Sample Preparation: Dissolve a small amount of the test compound in a suitable solvent.
-
Procedure:
-
Add a few drops of the p-dimethylaminobenzaldehyde reagent to the sample solution.
-
A yellow to orange color indicates the presence of hydrazine.[9] The intensity of the color is proportional to the concentration of hydrazine.
-
Visualizing Storage and Handling Decisions
Decision Workflow for Storing a New Hydrazine Intermediate
Caption: Decision tree for selecting the appropriate storage conditions for a new hydrazine intermediate.
Troubleshooting Workflow for a Suspected Degraded Intermediate
Caption: A stepwise workflow for troubleshooting reactions involving a potentially degraded hydrazine intermediate.
References
-
Wikipedia. (n.d.). Hydrazine. Retrieved from [Link]
-
Defense Technical Information Center. (1986). Safety and Handling of Hydrazine. Retrieved from [Link]
-
American Chemical Society. (2013). Hydrazine and Aqueous Hydrazine Solutions: Evaluating Safety in Chemical Processes. Organic Process Research & Development. Retrieved from [Link]
-
National Center for Biotechnology Information. (2018). A shelf stable Fmoc hydrazine resin for the synthesis of peptide hydrazides. Peptide Science. Retrieved from [Link]
-
Wiley Online Library. (2018). A Shelf Stable Fmoc Hydrazine Resin for the Synthesis of Peptide Hydrazides. Peptide Science. Retrieved from [Link]
-
Reddit. (2023). Impracticality of Long-Term Hydrazine Storage. Retrieved from [Link]
-
ResearchGate. (2015). Characterization of Hydrazine Derivative: Proposed Decomposition Mechanism and Structure Elucidation of Decomposition Compounds. Retrieved from [Link]
-
MDPI. (2022). Synthesis and Characterization of Novel Hydrazone Derivatives of Isonicotinic Hydrazide and Their Evaluation for Antibacterial and Cytotoxic Potential. Retrieved from [Link]
-
ResearchGate. (2020). Decompostion of Hydrazine in Aqueous Solutions. Retrieved from [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: Phenylhydrazine hydrochloride. Retrieved from [Link]
-
MDPI. (2021). Colorimetric Method for Detection of Hydrazine Decomposition in Chemical Decontamination Process. Retrieved from [Link]
-
Organic Chemistry Portal. (2024). Synthesis of Acyl Hydrazides and Hydrazones from Activated Amides. Retrieved from [Link]
-
Reddit. (2018). Advice on storing/handling hydrazine. Retrieved from [Link]
-
MDPI. (2023). Synthesis and Characterization of Hydrazine Bridge Cyclotriphosphazene Derivatives with Amide–Schiff Base Linkages Attached to Decyl and Hydroxy Terminal Groups. Retrieved from [Link]
Sources
- 1. Hydrazine - Wikipedia [en.wikipedia.org]
- 2. arxada.com [arxada.com]
- 3. apps.dtic.mil [apps.dtic.mil]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Synthesis and Characterization of Hydrazine Bridge Cyclotriphosphazene Derivatives with Amide–Schiff Base Linkages Attached to Decyl and Hydroxy Terminal Groups | MDPI [mdpi.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. A shelf stable Fmoc hydrazine resin for the synthesis of peptide hydrazides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. Colorimetric Method for Detection of Hydrazine Decomposition in Chemical Decontamination Process [mdpi.com]
Validation & Comparative
A Senior Application Scientist's Guide to Assessing the Metabolic Stability of Trifluoromethoxy-Containing Drug Candidates
For researchers, scientists, and drug development professionals, the journey from a promising lead compound to a clinically viable drug is fraught with challenges. A critical hurdle in this process is ensuring adequate metabolic stability. A compound that is rapidly metabolized in the body is likely to have poor bioavailability and a short duration of action, rendering it therapeutically ineffective. The strategic incorporation of fluorine-containing functional groups has emerged as a powerful tool in the medicinal chemist's arsenal to enhance the metabolic robustness of drug candidates.[1][2] Among these, the trifluoromethoxy (-OCF3) group is of particular interest due to its unique electronic properties and profound impact on a molecule's pharmacokinetic profile.
This guide provides an in-depth, technical comparison of the metabolic stability of trifluoromethoxy-containing drug candidates against their non-fluorinated or alternative halogenated counterparts. We will delve into the mechanistic basis for the enhanced stability conferred by the -OCF3 group, provide detailed, field-proven experimental protocols for assessing metabolic stability, and present comparative data to inform your drug design and development strategies.
The Trifluoromethoxy Advantage: A Mechanistic Perspective
The enhanced metabolic stability of trifluoromethoxy-containing compounds is not a fortuitous observation but is grounded in fundamental principles of physical organic chemistry. The primary mechanism of metabolic degradation for many xenobiotics is oxidation, predominantly catalyzed by the cytochrome P450 (CYP) superfamily of enzymes located in the liver.[3][4] The trifluoromethoxy group confers metabolic resistance through a combination of factors:
-
Strong Carbon-Fluorine Bonds: The C-F bond is one of the strongest covalent bonds in organic chemistry, making it highly resistant to enzymatic cleavage by CYPs.[5] This is in stark contrast to the more labile C-H bonds found in methoxy (-OCH3) groups, which are susceptible to oxidative O-dealkylation.[6]
-
Electron-Withdrawing Nature: The potent electron-withdrawing effect of the three fluorine atoms deactivates the adjacent aromatic ring or alkyl chain, making it less susceptible to oxidative attack.[1][3] This electronic perturbation reduces the electron density of the molecule, a key factor in its interaction with the active site of CYP enzymes.
-
Steric Hindrance: The trifluoromethoxy group is bulkier than a hydrogen atom or a methoxy group, which can sterically hinder the approach of metabolizing enzymes to nearby susceptible sites on the molecule.[1]
This combination of electronic and steric effects often leads to a "metabolic switching" phenomenon, where the introduction of a trifluoromethoxy group blocks a primary metabolic pathway, resulting in a longer in vivo half-life, reduced clearance, and a more predictable pharmacokinetic profile.[5]
Comparative Analysis: Trifluoromethoxy vs. Methoxy and Non-Substituted Analogs
The theoretical advantages of the trifluoromethoxy group are borne out by experimental data. The following table summarizes the expected and often observed differences in metabolic stability parameters between a parent compound, its methoxy-substituted analog, and its trifluoromethoxy-substituted analog.
| Parameter | Parent Compound (e.g., -H) | Methoxy Analog (-OCH3) | Trifluoromethoxy Analog (-OCF3) | Rationale |
| Metabolic Pathway | Susceptible to oxidation at various sites. | Prone to O-dealkylation and aromatic hydroxylation. | Resistant to O-dealkylation; aromatic ring is deactivated. | The high strength of the C-F bonds and the electron-withdrawing nature of the -OCF3 group prevent common metabolic attacks.[5][6] |
| Number of Metabolites | Variable, can be high depending on the scaffold. | Often high due to multiple metabolic pathways. | Significantly reduced as a major metabolic pathway is blocked.[5] | Blocking a primary site of metabolism limits the formation of downstream metabolites.[5][7] |
| In Vitro Half-life (t½) | Shorter | Shorter to Moderate | Longer | A reduced rate of metabolism leads to a slower clearance of the parent drug.[5] |
| Intrinsic Clearance (CLint) | Higher | Higher | Lower | Intrinsic clearance is a measure of the metabolic capacity of the liver; blocking metabolism reduces this value.[5] |
Case Study: Picornavirus Inhibitors
A compelling example of the protective effect of trifluoromethyl substitution (a close relative of the trifluoromethoxy group) was demonstrated in a study on picornavirus inhibitors. In a monkey liver microsomal assay, a methyl-substituted compound was metabolized into eight different products, with two major metabolites arising from the hydroxylation of the methyl group. In contrast, the trifluoromethyl-substituted analog not only prevented hydroxylation at that position but also conferred a broader protective effect, resulting in the formation of only two minor metabolites.[7] This highlights the profound impact that strategic fluorination can have on metabolic fate.
Experimental Protocols for Assessing Metabolic Stability
To generate reliable and reproducible data on the metabolic stability of your trifluoromethoxy-containing drug candidates, it is crucial to employ well-validated in vitro assays. The two most common and informative assays are the liver microsomal stability assay and the hepatocyte stability assay.
Liver Microsomal Stability Assay
This assay is a workhorse in early drug discovery for assessing Phase I metabolic stability, primarily mediated by CYP enzymes.[4][8]
Objective: To determine the rate of disappearance of a test compound upon incubation with liver microsomes, which are rich in Phase I drug-metabolizing enzymes.
Experimental Workflow:
Caption: Workflow for the Liver Microsomal Stability Assay.
Detailed Step-by-Step Protocol:
-
Reagent Preparation:
-
Test Compound: Prepare a 10 mM stock solution of the test compound in DMSO. The final concentration in the incubation is typically 1 µM.
-
Liver Microsomes: Use pooled human liver microsomes (or from other species of interest) and dilute to a final protein concentration of 0.5 mg/mL in 0.1 M phosphate buffer (pH 7.4).[9][10]
-
NADPH Regenerating System: This is crucial for sustained enzymatic activity. A common system consists of 1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL glucose-6-phosphate dehydrogenase, and 3.3 mM magnesium chloride in phosphate buffer.[10]
-
-
Incubation:
-
In a 96-well plate, add the test compound (at 2x final concentration) to the diluted microsomes.
-
Pre-incubate the plate at 37°C for 5-10 minutes with gentle shaking.
-
Initiate the reaction by adding an equal volume of the pre-warmed NADPH regenerating system.
-
Incubate at 37°C with shaking. Collect aliquots at specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).[9]
-
-
Reaction Termination and Sample Processing:
-
To stop the reaction, add a quenching solution (e.g., 2-3 volumes of cold acetonitrile containing an internal standard) to each well at the designated time point.
-
Seal the plate and vortex to precipitate the proteins.
-
Centrifuge the plate to pellet the precipitated protein.
-
Transfer the supernatant to a new plate for analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the samples using a validated LC-MS/MS method to quantify the remaining parent compound.[11]
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
The slope of the linear portion of the curve represents the elimination rate constant (k).
-
Calculate the in vitro half-life (t½) as: t½ = 0.693 / k
-
Calculate the intrinsic clearance (CLint) as: CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / protein amount)
-
Hepatocyte Stability Assay
This assay provides a more comprehensive assessment of metabolic stability as it utilizes intact liver cells, which contain both Phase I and Phase II metabolizing enzymes and their necessary cofactors.[4][8][12]
Objective: To determine the rate of disappearance of a test compound in a suspension of hepatocytes, providing a more holistic view of hepatic clearance.
Experimental Workflow:
Caption: Workflow for the Hepatocyte Stability Assay.
Detailed Step-by-Step Protocol:
-
Cell Preparation:
-
Rapidly thaw cryopreserved hepatocytes in a 37°C water bath.
-
Transfer the cells to pre-warmed incubation medium and centrifuge to pellet the cells.
-
Resuspend the hepatocytes in fresh medium and determine cell viability and density. Adjust the cell density to the desired concentration (e.g., 0.5-1.0 x 10^6 viable cells/mL).
-
-
Incubation:
-
Pre-warm the hepatocyte suspension to 37°C.
-
Add the test compound (typically at a final concentration of 1 µM) to the hepatocyte suspension to initiate the reaction.
-
Incubate at 37°C in a shaking water bath or incubator.
-
At designated time points (e.g., 0, 15, 30, 60, 90, and 120 minutes), remove an aliquot of the cell suspension.[8]
-
-
Reaction Termination and Sample Processing:
-
Immediately add the aliquot to a quenching solution (e.g., cold acetonitrile with an internal standard) to stop the metabolic activity and lyse the cells.
-
Vortex and centrifuge to pellet cell debris.
-
Transfer the supernatant for analysis.
-
-
LC-MS/MS Analysis:
-
Quantify the remaining parent compound in the supernatant using a validated LC-MS/MS method.[12]
-
-
Data Analysis:
-
The data analysis is similar to the microsomal stability assay. Plot the natural logarithm of the percentage of the parent compound remaining versus time to determine the elimination rate constant (k).
-
Calculate the in vitro half-life (t½) as: t½ = 0.693 / k
-
Calculate the intrinsic clearance (CLint) as: CLint (µL/min/10^6 cells) = (0.693 / t½) * (incubation volume / number of cells)[13]
-
Trustworthiness and Authoritative Grounding
The protocols described above are based on well-established methodologies widely used in the pharmaceutical industry and are consistent with the principles outlined in regulatory guidance documents from the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[14][15] These agencies recommend in vitro metabolism studies to evaluate the metabolic pathways of investigational new drugs and their potential for drug-drug interactions.[16][17]
Conclusion
The trifluoromethoxy group is a valuable substituent in medicinal chemistry for enhancing the metabolic stability of drug candidates. Its unique combination of electronic and steric properties can effectively block common metabolic pathways, leading to improved pharmacokinetic profiles. By employing robust and well-validated in vitro assays, such as the liver microsomal and hepatocyte stability assays, researchers can obtain reliable data to guide their drug design efforts and select compounds with a higher probability of clinical success. The systematic assessment of metabolic stability is an indispensable component of modern drug discovery and development, and the strategic use of the trifluoromethoxy group represents a powerful approach to overcoming metabolic liabilities.
References
-
Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. ACS Publications. [Link]
-
Picornavirus inhibitors: trifluoromethyl substitution provides a global protective effect against hepatic metabolism. PubMed. [Link]
-
Microsomal Stability Assay. Creative Bioarray. [Link]
-
Prediction of Hepatic Clearance in Human From In Vitro Data for Successful Drug Development. NIH. [Link]
-
In Vitro Metabolism- and Transporter- Mediated Drug-Drug Interaction Studies - Guidance for Industry. FDA. [Link]
-
Microsomal stability assay for human and mouse liver microsomes - drug metabolism. protocols.io. [Link]
-
A validated LC-MS/MS analytical method for the quantification of pemigatinib: metabolic stability evaluation in human liver microsomes. RSC Publishing. [Link]
-
The metabolic pathways of riluzole. Riluzole's metabolic pathways are depicted. ResearchGate. [Link]
-
Hepatocyte Stability. Cyprotex ADME-Tox Solutions | Evotec. [Link]
-
Prediction of the in vitro intrinsic clearance determined in suspensions of human hepatocytes by using artificial neural networks. ResearchGate. [Link]
-
Pharmacokinetics of riluzole: evidence for glucuronidation as a major metabolic pathway not associated with UGT1A1 genotype. PubMed. [Link]
-
What In Vitro Metabolism and DDI Studies Do I Actually Need?. BioIVT. [Link]
-
On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. PMC - NIH. [Link]
-
Guideline on the investigation of drug interactions. European Medicines Agency (EMA). [Link]
-
Development of an LC-MS/MS Method for Quantification of Sapitinib in Human Liver Microsomes: In Silico and In Vitro Metabolic Stability Evaluation. MDPI. [Link]
-
Protocol for the Human Liver Microsome Stability Assay. ResearchGate. [Link]
-
Industry view: In vitro comparative metabolism studies to identify metabolites. EFSA. [Link]
-
Development and Validation of a Rapid LC-MS/MS Method for Quantifying Alvocidib: In Silico and In Vitro Metabolic Stability Estimation in Human Liver Microsomes. NIH. [Link]
-
Protocols Using Plateable Human Hepatocytes in ADME Assays. BD. [Link]
-
ICH M12 Guideline on Drug Interaction Studies. ECA Academy - gmp-compliance.org. [Link]
-
The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. ResearchGate. [Link]
-
Riluzole. Wikipedia. [Link]
-
metabolic stability & determining intrinsic drug clearance. YouTube. [Link]
-
Guidance for Industry. FDA. [Link]
-
Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. American Chemical Society. [Link]
-
Fluorine in drug discovery: Role, design and case studies. ScienceDirect. [Link]
-
Evaluation and comparison of in vitro intrinsic clearance rates measured using cryopreserved hepatocytes from humans, rats, and rainbow trout. NIH. [Link]
-
Hepatocyte Stability Assay. Creative Bioarray. [Link]
-
Chronic riluzole treatment increases glucose metabolism in rat prefrontal cortex and hippocampus. PMC - NIH. [Link]
-
Determination of Intrinsic Clearance and Fraction Unbound in Human Liver Microsomes and In Vitro-In Vivo Extrapolation …. OUCI. [Link]
-
What is the mechanism of Riluzole?. Patsnap Synapse. [Link]
-
A summary of the current drug interaction guidance from the European Medicines Agency and considerations of future updates. PubMed. [Link]
-
Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines. ChemRxiv. [Link]
-
Guidance for Industry: drug interactions, in vitro and in vivo. Regulations.gov. [Link]
-
Drug Interaction Studies (M12). ICH. [Link]
-
COMMITTEE FOR PROPRIETARY MEDICINAL PRODUCTS (CPMP) NOTE FOR GUIDANCE ON THE INVESTIGATION OF DRUG INTERACTIONS. EMA. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pharmacyjournal.org [pharmacyjournal.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Picornavirus inhibitors: trifluoromethyl substitution provides a global protective effect against hepatic metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. merckmillipore.com [merckmillipore.com]
- 9. creative-bioarray.com [creative-bioarray.com]
- 10. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 11. mdpi.com [mdpi.com]
- 12. Hepatocyte Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 13. Evaluation and comparison of in vitro intrinsic clearance rates measured using cryopreserved hepatocytes from humans, rats, and rainbow trout - PMC [pmc.ncbi.nlm.nih.gov]
- 14. fda.gov [fda.gov]
- 15. ema.europa.eu [ema.europa.eu]
- 16. bioivt.com [bioivt.com]
- 17. efsa.europa.eu [efsa.europa.eu]
A Senior Application Scientist's Guide to Elucidating the Inhibition Mechanism of Benzylhydrazine Derivatives
Welcome, researchers and drug development professionals. In the intricate world of enzyme pharmacology, understanding how a molecule inhibits its target is as crucial as knowing that it inhibits. This guide provides a comprehensive framework for conducting enzyme kinetic studies to precisely define the mechanism of inhibition for benzylhydrazine derivatives. This class of compounds is of significant interest, with some historical members known for irreversible inhibition, making a thorough kinetic characterization paramount for modern drug development.[1][2][3]
We will move beyond rote protocols, delving into the causality behind each experimental step. The objective is to equip you with a robust, self-validating workflow that ensures the scientific integrity of your findings.
Part 1: The Theoretical Bedrock of Enzyme Inhibition
Before we can design experiments, we must understand the language of enzyme kinetics. An inhibitor's mechanism is defined by how it interacts with the enzyme (E), the substrate (S), and the enzyme-substrate complex (ES).
-
Competitive Inhibition: The inhibitor binds only to the free enzyme's active site, directly competing with the substrate.[4][5] At sufficiently high substrate concentrations, the substrate can outcompete the inhibitor, meaning the maximum reaction velocity (Vmax) is unchanged, but the apparent Michaelis constant (Km) increases.[6]
-
Non-competitive Inhibition: The inhibitor binds to an allosteric (non-active) site on the enzyme, and its binding is independent of whether the substrate is bound.[4][7] This reduces the concentration of functional enzyme, decreasing Vmax. Since the inhibitor doesn't interfere with substrate binding, the Km remains unchanged.[7]
-
Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate (ES) complex, effectively trapping it.[4][8] This mode of inhibition is most effective at high substrate concentrations. It results in a decrease in both Vmax and the apparent Km.[4]
-
Mixed Inhibition: A common scenario where the inhibitor can bind to both the free enzyme and the ES complex, but with different affinities. This impacts both Vmax and Km.[9]
-
Irreversible Inhibition: The inhibitor forms a stable, often covalent, bond with the enzyme.[1] This permanently inactivates the enzyme, and its effects cannot be overcome by increasing substrate concentration or by dilution. Hydrazine derivatives, in particular, have a known propensity for this mechanism, often targeting flavoenzymes like monoamine oxidase (MAO).[1][2]
Part 2: The Experimental Workflow: A Decision-Based Approach
A logical, phased approach is critical to avoid ambiguity. Our workflow is designed to first confirm inhibitory activity and then systematically dissect the mechanism.
Caption: A logical workflow for characterizing enzyme inhibitors.
Step 1 (Protocol): Determination of IC50
The half-maximal inhibitory concentration (IC50) is a measure of inhibitor potency. It's a crucial first step to establish the appropriate concentration range for subsequent mechanistic studies.
Rationale: This experiment confirms the compound's activity and provides the concentration values needed for mechanism-of-action studies (typically using inhibitor concentrations around the IC50 value, such as 0.5x, 1x, and 2x IC50).[1]
Methodology:
-
Reagent Preparation: Prepare stock solutions of your enzyme, substrate, and benzylhydrazine derivative in a suitable buffer. The final assay buffer should be optimized for pH and ionic strength to ensure enzyme stability and activity.[10]
-
Assay Setup: In a microplate or cuvettes, set up reactions containing a fixed concentration of enzyme and substrate (typically at or near the Km value).
-
Inhibitor Titration: Add the benzylhydrazine derivative across a range of concentrations (e.g., a 10-point, 3-fold serial dilution starting from ~100 µM down to the nM range). Include a "no inhibitor" control.
-
Initiation and Measurement: Initiate the reaction by adding the substrate (or enzyme).[11] Monitor the reaction progress over time using a suitable detection method (e.g., spectrophotometry or fluorometry) to measure the initial reaction velocity (V₀).[11][12] Ensure your measurement is in the linear phase of the reaction.[13]
-
Data Analysis: Plot the initial velocity against the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value.
Step 2 (Protocol): Distinguishing Reversible from Irreversible Inhibition
Rationale: This is the most critical decision point for hydrazine-based compounds. An apparent reversible inhibitor might be a slow-binding irreversible one. A "jump dilution" or dialysis experiment is the gold standard for confirming reversibility.
Methodology (Jump Dilution):
-
Pre-incubation: Incubate the enzyme with a high concentration of the inhibitor (e.g., 10-20x IC50) for a set period (e.g., 30-60 minutes) to allow for binding. Include a control incubation with buffer only.
-
Dilution: Rapidly dilute the enzyme-inhibitor mixture (e.g., 100-fold or more) into an assay solution containing the substrate. The dilution should reduce the inhibitor concentration to a level well below its IC50, where it should have minimal effect if the binding is reversible.
-
Activity Measurement: Immediately monitor enzyme activity over time.
-
Interpretation:
-
Activity Recovered: If enzyme activity rapidly returns to the level of the diluted control enzyme, the inhibition is reversible. The inhibitor has dissociated upon dilution.
-
Activity Not Recovered: If the enzyme remains inhibited despite the dilution, the inhibition is irreversible (or very slowly reversible).[14]
-
Step 3 (Protocol): Steady-State Kinetics for Reversible Inhibitors
Rationale: This set of experiments determines the mechanism by systematically varying both substrate and inhibitor concentrations and observing the effects on enzyme kinetics.[8] The key is to measure the initial velocity under each condition, keeping the enzyme concentration constant and low.[15]
Methodology:
-
Experimental Design: This involves creating a matrix of reactions. You will run a full substrate saturation curve at several fixed concentrations of your inhibitor.
-
Set up at least four series of reactions. One with no inhibitor (control), and three with fixed inhibitor concentrations (e.g., 0.5x IC50, 1x IC50, and 2x IC50).
-
Within each series, vary the substrate concentration over a wide range (e.g., from 0.1x Km to 10x Km).
-
-
Assay Execution: For each condition in the matrix, mix the enzyme, buffer, and inhibitor, and allow them to equilibrate. Initiate the reaction by adding the substrate.
-
Data Collection: Measure the initial velocity (V₀) for each reaction. You will end up with a dataset of velocities for each substrate and inhibitor concentration combination.
Part 3: Data Analysis and Interpretation
Proper analysis is key to extracting the correct mechanistic information. While graphical plots are excellent for visualization, non-linear regression is the most accurate method for determining kinetic parameters.[9][16]
Graphical Visualization
The Lineweaver-Burk plot (a double reciprocal plot of 1/V vs. 1/[S]) is a classic tool for visualizing inhibition mechanisms.[16][17]
Caption: Interpreting Lineweaver-Burk plots for different inhibition types.
-
Competitive Inhibition: Lines will intersect at the same point on the y-axis (1/Vmax).[17]
-
Non-competitive Inhibition: Lines will intersect at the same point on the x-axis (-1/Km).[7]
-
Uncompetitive Inhibition: The lines will be parallel.[4]
The Dixon plot (1/V vs. [I] at different fixed substrate concentrations) is another useful tool, where the intersection point of the lines can help determine the inhibition constant (Ki).[18][19]
Quantitative Analysis: Non-Linear Regression
The most robust method is to fit your entire velocity vs. substrate data set simultaneously to the appropriate Michaelis-Menten equations for each inhibition model using statistical software (e.g., R, GraphPad Prism).[20]
-
Competitive Model: V = (Vmax * [S]) / (Km * (1 + [I]/Ki) + [S])[5]
-
Non-competitive Model: V = (Vmax * [S]) / ((Km + [S]) * (1 + [I]/Ki))
-
Uncompetitive Model: V = (Vmax * [S]) / (Km + [S] * (1 + [I]/Ki))
By comparing the goodness-of-fit (e.g., using Akaike's Information Criterion or F-test) for each model, you can statistically determine the most likely mechanism of inhibition and obtain accurate values for Vmax, Km, and the inhibition constant, Ki.[21]
Part 4: Comparative Analysis of Benzylhydrazine Derivatives
Once you have characterized several derivatives, summarizing the data in a table provides a clear comparison of their potency and mechanism.
| Derivative | IC50 (µM) | Mechanism of Inhibition | Ki (µM) | Notes |
| BZ-H-01 | 5.2 | Competitive | 2.1 | Binds to the active site, potency can be overcome by high substrate. |
| BZ-H-02 | 15.8 | Non-competitive | 15.8 | Binds to an allosteric site, reduces catalytic efficiency. |
| BZ-H-03 | 0.1 | Irreversible | N/A | Time-dependent inhibition observed; activity not recovered after jump dilution. |
| BZ-H-04 | 25.1 | Uncompetitive | 35.4 | Binds only to the ES complex; more effective at high substrate levels. |
This comparative view is essential for structure-activity relationship (SAR) studies, guiding the next cycle of drug design and optimization.[19]
By following this comprehensive guide, you can confidently and accurately determine the mechanism of inhibition for your benzylhydrazine derivatives, providing the critical insights needed to advance your drug discovery program.
References
-
Khan Academy. (n.d.). Enzyme inhibition and kinetics graphs. Retrieved from [Link]
-
Turan-Zitouni, G., et al. (2018). Synthesis of New Hydrazone Derivatives for MAO Enzymes Inhibitory Activity. Molecules, 23(10), 2659. Available from: [Link]
-
Al-Warhi, T., et al. (2024). Benzylidenehydrazine Derivatives: Synthesis, Antidiabetic Evaluation, Antioxidation, Mode of Inhibition, DFT and Molecular Docking Studies. Chemistry & Biodiversity. Available from: [Link]
-
Queiroz, K. (n.d.). The Experimental Techniques and Practical Applications of Enzyme Kinetics. Journal of Biochemistry and Biotechnology. Available from: [Link]
-
Wikipedia. (n.d.). Lineweaver–Burk plot. Retrieved from: [Link]
-
LibreTexts Chemistry. (2023). 5.4: Enzyme Inhibition. Available from: [Link]
-
Ardini, F., et al. (2021). The Kinetic and Analytical Aspects of Enzyme Competitive Inhibition: Sensing of Tyrosinase Inhibitors. Chemosensors, 9(9), 249. Available from: [Link]
-
Cornish-Bowden, A. (2014). Analysis and interpretation of enzyme kinetic data. Perspectives in Science, 1(1-6), 68-73. Available from: [Link]
-
Tipton, K. F., & Spires, I. P. (1972). Inhibition of monoamine oxidase by substituted hydrazines. Biochemical Journal, 128(4), 913–919. Available from: [Link]
-
Tipton, K. F. (2018). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. Molecules, 23(7), 1805. Available from: [Link]
-
Al-Warhi, T., et al. (2024). Benzylidenehydrazine Derivatives: Synthesis, Antidiabetic Evaluation, Antioxidation, Mode of Inhibition, DFT and Molecular Docking Studies. Chemistry & Biodiversity. Available from: [Link]
-
Wikipedia. (n.d.). Enzyme inhibitor. Retrieved from: [Link]
-
ResearchGate. (n.d.). Lineweaver-Burk plots (A) and Dixon plots (B) for each inhibitor. Retrieved from: [Link]
-
Tipton, K. F., & Spires, I. P. (1972). Inhibition of monoamine oxidase by substituted hydrazines. Biochemical Journal, 128(4), 913–919. Available from: [Link]
-
LearnChemE. (2016). Derivation of Enzyme Kinetics for Competitive Inhibition. YouTube. Available from: [Link]
-
Fiveable. (n.d.). Enzyme kinetics and inhibition studies. Retrieved from: [Link]
-
LibreTexts Biology. (2022). 5.4: Enzyme Kinetics. Available from: [Link]
-
Catalyst University. (2020). Enzyme Inhibitors | Mechanisms, Michaelis-Menten Plots, & Effects. YouTube. Available from: [Link]
-
TeachMePhysiology. (2024). Enzyme Inhibition. Retrieved from: [Link]
-
LibreTexts Chemistry. (2023). 10.2: The Equations of Enzyme Kinetics. Available from: [Link]
-
Brooks, C. L. (2018). Analyzing Enzyme Kinetic Data Using the Powerful Statistical Capabilities of R. bioRxiv. Available from: [Link]
-
Yilmaz, M., & Sezer, E. (2021). Comparative Kinetic Study of Phenol Degradation Using Free and Alginate-Gel-Entrapped Extract Containing Tyrosinase from Agaricus bisporus. Processes, 9(11), 1957. Available from: [Link]
Sources
- 1. Synthesis of New Hydrazone Derivatives for MAO Enzymes Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. portlandpress.com [portlandpress.com]
- 3. Inhibition of monoamine oxidase by substituted hydrazines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Khan Academy [khanacademy.org]
- 5. m.youtube.com [m.youtube.com]
- 6. youtube.com [youtube.com]
- 7. teachmephysiology.com [teachmephysiology.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Enzyme inhibitor - Wikipedia [en.wikipedia.org]
- 10. mdpi.com [mdpi.com]
- 11. Enzyme Kinetic Assay - Creative Biogene [microbiosci.creative-biogene.com]
- 12. longdom.org [longdom.org]
- 13. The Kinetic and Analytical Aspects of Enzyme Competitive Inhibition: Sensing of Tyrosinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 15. bio.libretexts.org [bio.libretexts.org]
- 16. Lineweaver–Burk plot - Wikipedia [en.wikipedia.org]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. researchgate.net [researchgate.net]
- 19. fiveable.me [fiveable.me]
- 20. biorxiv.org [biorxiv.org]
- 21. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to the Synthesis of Functionalized Benzylhydrazines: A Comparative Evaluation
For researchers, medicinal chemists, and professionals in drug development, the efficient and selective synthesis of functionalized benzylhydrazines is a critical step in the creation of novel therapeutics. This guide provides an in-depth, comparative evaluation of the primary synthetic routes to this important chemical scaffold, drawing upon field-proven insights and experimental data to inform your synthetic strategy. We will delve into the causality behind experimental choices, ensuring that each protocol is a self-validating system for your laboratory.
The Significance of the Benzylhydrazine Moiety in Medicinal Chemistry
The benzylhydrazine scaffold is a privileged structure in medicinal chemistry, notably as a core component of monoamine oxidase (MAO) inhibitors used in the treatment of depression and neurodegenerative diseases.[1] The antidepressant drug isocarboxazid is a classic example, featuring a benzylhydrazine moiety responsible for its therapeutic effect.[2] The versatility of the hydrazine group allows for its incorporation into a variety of heterocyclic systems, making it a valuable building block for a diverse range of biologically active molecules.[3][4]
Core Synthetic Strategies: A Comparative Overview
The synthesis of functionalized benzylhydrazines can be broadly categorized into four main approaches:
-
Reductive Amination of Benzaldehydes with Hydrazines: A classical and widely used method.
-
N-Alkylation of Hydrazine Derivatives with Benzyl Halides: A versatile approach, often employing protecting groups for selectivity.
-
Direct Benzylic C-H Amination: A modern, atom-economical approach that avoids pre-functionalization of the benzyl group.
-
Transition-Metal-Catalyzed Cross-Coupling Reactions: Advanced methods for creating specific carbon-nitrogen bonds.
Each of these routes offers distinct advantages and disadvantages in terms of substrate scope, functional group tolerance, reaction conditions, and scalability. The choice of the optimal route will depend on the specific target molecule and the available starting materials.
Reductive Amination: The Workhorse of Benzylhydrazine Synthesis
Reductive amination is a robust and reliable method for the synthesis of benzylhydrazines.[5] The reaction proceeds via the initial formation of a hydrazone intermediate from the condensation of a benzaldehyde derivative with a hydrazine, followed by in-situ reduction to the corresponding benzylhydrazine.[6]
Mechanistic Rationale
The key to a successful reductive amination is the choice of a reducing agent that selectively reduces the C=N double bond of the hydrazone without affecting the carbonyl group of the starting aldehyde.[7] Sodium borohydride (NaBH₄) and its derivatives, such as sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃), are commonly employed for this purpose.[8] The reaction is typically carried out in a protic solvent like methanol or ethanol, often with the addition of a catalytic amount of acid to facilitate hydrazone formation.[9]
Caption: Workflow for Reductive Amination.
Experimental Protocol: Synthesis of a Benzylhydrazine Derivative
Materials:
-
Substituted Benzaldehyde (1.0 eq)
-
Hydrazine monohydrate (1.2 eq)
-
Methanol (5-10 mL per mmol of aldehyde)
-
Sodium borohydride (1.5 eq)
-
Acetic acid (catalytic amount)
Procedure:
-
To a solution of the substituted benzaldehyde in methanol, add hydrazine monohydrate and a catalytic amount of acetic acid.
-
Stir the mixture at room temperature for 1-2 hours to allow for the formation of the hydrazone. Monitor the reaction by TLC.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add sodium borohydride in small portions.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-4 hours.
-
Quench the reaction by the slow addition of water.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel.
N-Alkylation of Hydrazines: A Versatile and Controllable Approach
The direct alkylation of hydrazine or its derivatives with a benzyl halide is a fundamental and highly adaptable method for preparing benzylhydrazines.[10] A key consideration in this approach is controlling the degree of alkylation, as hydrazine has two nucleophilic nitrogen atoms. The use of a protecting group, such as the tert-butyloxycarbonyl (Boc) group, is a common strategy to achieve mono-alkylation.[6]
The Role of the Boc Protecting Group
The Boc group is introduced to one of the nitrogen atoms of hydrazine, effectively reducing its nucleophilicity and sterically hindering it from further reaction.[6] This allows for the selective alkylation of the unprotected nitrogen atom. The Boc group can be easily removed under acidic conditions, yielding the desired monosubstituted benzylhydrazine.
Caption: N-Alkylation of Boc-Protected Hydrazine.
Experimental Protocol: Synthesis of a Benzylhydrazine via N-Alkylation
Step 1: Synthesis of tert-Butyl carbazate (Boc-hydrazine) [11]
Materials:
-
Hydrazine hydrate (1.0 eq)
-
Di-tert-butyl dicarbonate (Boc₂O) (1.0 eq)
-
Dichloromethane (DCM)
Procedure:
-
Dissolve hydrazine hydrate in DCM and cool to 0 °C.
-
Slowly add a solution of Boc₂O in DCM.
-
Stir the reaction mixture at 0 °C for 1 hour and then at room temperature overnight.
-
Wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo to obtain tert-butyl carbazate.
Step 2: N-Alkylation of tert-Butyl carbazate
Materials:
-
tert-Butyl carbazate (1.0 eq)
-
Substituted Benzyl Bromide (1.1 eq)
-
Potassium carbonate (K₂CO₃) (1.5 eq)
-
Acetonitrile (ACN)
Procedure:
-
To a solution of tert-butyl carbazate in acetonitrile, add potassium carbonate and the substituted benzyl bromide.
-
Heat the reaction mixture to reflux and monitor by TLC.
-
Upon completion, cool the reaction to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the N-benzyl-N'-Boc-hydrazine.
Step 3: Deprotection
Materials:
-
N-benzyl-N'-Boc-hydrazine (1.0 eq)
-
Trifluoroacetic acid (TFA) or HCl in dioxane
-
Dichloromethane (DCM)
Procedure:
-
Dissolve the N-benzyl-N'-Boc-hydrazine in DCM.
-
Add an excess of TFA or a solution of HCl in dioxane.
-
Stir at room temperature until the deprotection is complete (monitored by TLC).
-
Remove the solvent and excess acid in vacuo to obtain the benzylhydrazine salt.
Direct Benzylic C-H Amination: An Atom-Economical Approach
Recent advances in catalysis have enabled the direct amination of benzylic C-H bonds, providing a more atom-economical route to benzylhydrazines.[12] This method avoids the need for pre-functionalized starting materials like benzyl halides or benzaldehydes. Copper-catalyzed systems have shown particular promise in this area.[13]
Mechanistic Considerations
The copper-catalyzed amination of benzylic C-H bonds is believed to proceed through a radical mechanism.[14] The copper catalyst, in a higher oxidation state, abstracts a hydrogen atom from the benzylic position to form a benzyl radical. This radical is then trapped by an aminating agent, such as a dialkyl azodicarboxylate, to form the C-N bond.
Caption: Mechanism of Copper-Catalyzed C-H Amination.
Experimental Protocol: Copper-Catalyzed Benzylic C-H Amination[12]
Materials:
-
Substituted Toluene (1.0 eq)
-
Dialkyl azodicarboxylate (1.2 eq)
-
Copper(I) oxide (Cu₂O) (5 mol%)
-
1,10-Phenanthroline (Phen) (10 mol%)
-
Chlorobenzene
Procedure:
-
To a reaction vessel, add the substituted toluene, dialkyl azodicarboxylate, Cu₂O, and 1,10-phenanthroline.
-
Add chlorobenzene as the solvent.
-
Heat the reaction mixture at 100-120 °C under a nitrogen atmosphere.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture and filter through a pad of celite.
-
Concentrate the filtrate and purify the residue by column chromatography to obtain the N,N'-dicarboalkoxy-benzylhydrazine product.
Transition-Metal-Catalyzed Cross-Coupling Reactions
Palladium- and copper-catalyzed cross-coupling reactions have emerged as powerful tools for the synthesis of highly functionalized benzylhydrazines.[15][16] These methods allow for the precise formation of C-N bonds between a hydrazine derivative and an aryl or benzyl electrophile.
Mechanistic Principles
The mechanism of palladium-catalyzed N-arylation or N-alkylation typically involves an oxidative addition of the aryl or benzyl halide to the Pd(0) catalyst, followed by coordination of the hydrazine derivative.[17] Deprotonation of the coordinated hydrazine, followed by reductive elimination, affords the desired product and regenerates the active Pd(0) catalyst. The choice of ligand is crucial for the efficiency and selectivity of these reactions.
Caption: Palladium-Catalyzed N-Arylation/Alkylation Cycle.
Experimental Protocol: Palladium-Catalyzed N-Benzylation of a Hydrazide[18]
Materials:
-
Hydrazide (e.g., Boc-carbazate) (1.0 eq)
-
Substituted Benzyl Chloride (1.2 eq)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
Ligand (e.g., Xantphos) (4 mol%)
-
Cesium carbonate (Cs₂CO₃) (2.0 eq)
-
Toluene
Procedure:
-
To a reaction vessel, add the hydrazide, substituted benzyl chloride, Pd(OAc)₂, ligand, and Cs₂CO₃.
-
Add toluene as the solvent.
-
Heat the reaction mixture at 80-110 °C under a nitrogen atmosphere.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture and dilute with an organic solvent.
-
Filter the mixture through celite and concentrate the filtrate.
-
Purify the crude product by column chromatography.
Comparative Evaluation of Synthetic Routes
| Feature | Reductive Amination | N-Alkylation of Hydrazines | Direct C-H Amination | Transition-Metal Cross-Coupling |
| Starting Materials | Aldehydes, Hydrazines | Hydrazines, Benzyl Halides | Toluenes, Aminating Agents | Hydrazines, Aryl/Benzyl Halides |
| Key Advantages | Reliable, well-established, good yields | Versatile, controllable with protecting groups | Atom-economical, avoids pre-functionalization | High functional group tolerance, precise |
| Key Disadvantages | Requires a suitable reducing agent | Multi-step if using protecting groups | Harsher conditions, may lack regioselectivity | Requires expensive catalysts and ligands |
| Functional Group Tolerance | Moderate | Good | Moderate | Excellent |
| Scalability | Generally good | Good | Can be challenging | Can be challenging due to catalyst cost |
| Typical Yields | 60-90% | 70-95% | 50-80% | 70-95% |
Conclusion and Future Outlook
The synthesis of functionalized benzylhydrazines is a well-developed field with a variety of reliable methods at the disposal of the synthetic chemist. Reductive amination and N-alkylation of protected hydrazines remain the workhorses for many applications due to their versatility and predictability. However, the emergence of direct C-H amination and advanced transition-metal-catalyzed cross-coupling reactions offers exciting opportunities for more efficient and novel synthetic strategies. The choice of the most appropriate method will always be a balance of factors including the specific target molecule, available starting materials, desired scale, and economic considerations. As the demand for novel drug candidates containing the benzylhydrazine scaffold continues to grow, the development of even more efficient, selective, and sustainable synthetic methodologies will remain an active area of research.
References
- Bredihhin, A., Groth, U. M., & Mäeorg, U. (2007). Efficient Methodology for Selective Alkylation of Hydrazine Derivatives. Organic Letters, 9(6), 1097–1099.
- Katritzky, A. R., & Abdel-Fattah, A. A. (2002). Reductive Amination of Carbonyls. In Comprehensive Organic Functional Group Transformations II (Vol. 2, pp. 539-583). Elsevier.
- Samzadeh-Kermani, A. (2018). Synthesis of benzyl hydrazine derivatives via amination of benzylic C(sp3)–H bonds with dialkyl azodicarboxylates. New Journal of Chemistry, 42(6), 4349-4353.
- Fieser, L. F., & Fieser, M. (1967). Reagents for Organic Synthesis (Vol. 1). John Wiley & Sons.
- Hsu, S. Y., et al. (1984). Effect of acylation with eleostearic acids on the monoamine oxidase inhibitory potency of some hydrazine antidepressants in mice. Journal of Medicinal Chemistry, 27(12), 1595-1598.
- Ma, F. F., et al. (2011). An Efficient Pd-Catalyzed Coupling of Hydrazine Derivatives with Aryl Halides. Synlett, 2011(17), 2555-2558.
- Wang, J. Y., et al. (2020). Cross-Coupling between Hydrazine and Aryl Halides with Hydroxide Base at Low Loadings of Palladium by Rate-Determining Deprotonation of Bound Hydrazine.
- Carpino, L. A. (1957). Oxidative Reactions of Hydrazines. II. A New Synthesis of Diimide. Journal of the American Chemical Society, 79(4), 984-985.
- Baxter, E. W., & Reitz, A. B. (2002). Reductive aminations of carbonyl compounds with borohydride and borane reducing agents. Organic Reactions, 59, 1-714.
- Chemler, S. R. (2013).
- Dai, L., et al. (2023). Intermolecular Enantioselective Benzylic C(sp3)-H Amination via Cationic Copper Catalysis.
- Lane, C. F. (1975). Sodium Cyanoborohydride-A Highly Selective Reducing Agent for Organic Functional Groups. Synthesis, 1975(3), 135-146.
- Li, G., Miller, S. P., & Radosevich, A. T. (2021). Phosphetane-Catalyzed N–N Reductive Coupling of Nitroarenes and Anilines. Journal of the American Chemical Society, 143(36), 14464–14469.
- Almaghrabi, M. (2021). Synthesis, Analysis, and Pharmacological Profile of Designer Piperazine Drugs.
- Ahmad, M., et al. (2018). Synthesis, monoamine oxidase inhibition activity and molecular docking studies of novel 4-hydroxy-N'-[benzylidene or 1-phenylethylidene]-2-H/methyl/benzyl-1,2-benzothiazine-3-carbohydrazide 1,1-dioxides. European Journal of Medicinal Chemistry, 143, 1434-1446.
- Potter, R. G., & Hughes, T. S. (2007). Synthesis of Heterosubstituted Hexaarylbenzenes via Asymmetric Carbonylative Couplings of Benzyl Halides. Organic Letters, 9(7), 1187–1190.
- Chen, K., & Li, X. (2021). Palladium-Catalyzed Arylation of C(sp2)–H Bonds with 2-(1-Methylhydrazinyl)pyridine as the Bidentate Directing Group. ACS Omega, 6(39), 25565–25575.
- Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.
- Raju, M., Mäeorg, S., Tšubrik, O., & Mäeorg, U. (2008). Synthesis of allyl hydrazine: A comparative study of different methods. ARKIVOC, 2008(9), 116-125.
- Ucar, G., et al. (2018). Synthesis of New Hydrazone Derivatives for MAO Enzymes Inhibitory Activity. Molecules, 23(1), 153.
- Ghosh, S., et al. (2018).
- Shi, B. F., et al. (2021). Copper-catalyzed monoselective C–H amination of ferrocenes. Beilstein Journal of Organic Chemistry, 17, 2488–2495.
- Ferreira, R. J., et al. (2021).
- Yoo, W. J., & Li, C. J. (2006). Copper-Catalyzed Oxidative Amination and Allylic Amination of Alkenes. The Journal of Organic Chemistry, 71(16), 6266–6268.
- Lou, S., et al. (2024). The application of palladium catalysts in catalyzing the hydrogenolysis of N-benzyl compounds.
- Wang, C., & Li, X. (2016). Copper‐Mediated and Catalyzed C—H Bond Amination via Chelation Assistance: Scope, Mechanism and Synthetic Applications. Chemistry–An Asian Journal, 11(13), 1834-1847.
- Li, Y., et al. (2018). Palladium-catalyzed allylic alkylation of hydrazones with hydroxy-tethered allyl carbonates. Organic & Biomolecular Chemistry, 16(31), 5649-5653.
- Vargas, F., & Nuñez, N. (2014). Reduction of hydrobenzamides: a strategy for synthesizing benzylamines. Journal of Chemical Sciences, 126(5), 1531–1536.
- Sharma, P., & Kumar, A. (2023). The review on synthetic study of hydrazine derivatives and their pharmacological activities. International Journal of Creative Research Thoughts, 11(5), a493-a502.
- Ragnarsson, U., & Grehn, L. (2001). Synthetic methodology for alkyl substituted hydrazines. Chemical Society Reviews, 30(4), 209-217.
- Dai, L., et al. (2023). Intermolecular Enantioselective Benzylic C(sp3)
-
Validus Pharmaceuticals LLC. (2016). MARPLAN® (isocarboxazid) tablets label. U.S. Food and Drug Administration. Retrieved from [Link]
- Zhang, H., & Hartwig, J. F. (2014). Catalytic alkoxysilylation of C–H bonds with tert-butyl-substituted alkoxysilyldiazenes.
- van der Vlugt, J. I., et al. (2010). The general mechanism of the Pd-catalyzed N-arylation reaction. Dalton Transactions, 39(42), 10040-10052.
- Chemler, S. R. (2013).
- Wang, D., & Widenhoefer, R. A. (2010). Palladium-catalyzed synthesis of nitriles from N-phthaloyl hydrazones.
- Dai, L., et al. (2023). Intermolecular Enantioselective Benzylic C(sp3)
- Lanza, F., et al. (2021). Alkylation of Benzene with Benzyl Chloride: Comparative Study Between Commercial MOFs and Metal Chloride Catalysts.
- Göktaş, M., et al. (2020). Design, Synthesis, In Vitro and In Silico Studies of New Thiazolylhydrazine-Piperazine Derivatives as Selective MAO-A Inhibitors. Molecules, 25(18), 4290.
- Potter, R. G., & Hughes, T. S. (2007). Synthesis of Heterosubstituted Hexaarylbenzenes via Asymmetric Carbonylative Couplings of Benzyl Halides. Organic Letters, 9(7), 1187–1190.
- Sharma, P., & Kumar, A. (2023).
- Göktaş, M., et al. (2019). Design and Synthesis of New Benzothiazole Compounds as Selective hMAO-B Inhibitors. Molecules, 24(11), 2098.
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. Development of a Nickel-Catalyzed N–N Coupling for the Synthesis of Hydrazides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ijcrt.org [ijcrt.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Synthesis of Substituted Acyclic and Cyclic N‐Alkylhydrazines by Enzymatic Reductive Hydrazinations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Reductive Amination - Chemistry Steps [chemistrysteps.com]
- 8. Hydrazine derivative synthesis by C-N coupling [organic-chemistry.org]
- 9. Hydrazine synthesis by N-N coupling [organic-chemistry.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. Synthesis of benzyl hydrazine derivatives via amination of benzylic C(sp3)–H bonds with dialkyl azodicarboxylates - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. Copper-catalyzed asymmetric allylic C–H amination of alkenes using N-arylhydroxylamines - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 14. chemrxiv.org [chemrxiv.org]
- 15. N1-Allylation of Arylhydrazines via a Palladium-Catalyzed Allylic Substitution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. researchgate.net [researchgate.net]
A Comparative Guide: Evaluating the Impact of Trifluoromethoxy vs. Methyl Groups on Compound Lipophilicity
Introduction: The Critical Role of Lipophilicity in Drug Design
In the landscape of modern drug discovery and development, the physicochemical properties of a compound are paramount to its success. Among these, lipophilicity—the affinity of a molecule for a lipid-rich environment—stands out as a critical determinant of a drug's Absorption, Distribution, Metabolism, and Excretion (ADME) profile. Measured by the partition coefficient (LogP) or distribution coefficient (LogD), lipophilicity governs a molecule's ability to traverse cellular membranes, engage with biological targets, and navigate the complex physiological environment.[1] Fine-tuning this property is a central challenge in medicinal chemistry.
This guide provides an in-depth technical comparison of two common functional groups used to modulate molecular properties: the classic methyl group (-CH₃) and the increasingly important trifluoromethoxy group (-OCF₃). While both can occupy similar positions on a molecular scaffold, their effects on lipophilicity are profoundly different. Here, we will dissect the underlying physicochemical principles, present supporting experimental data, and provide a validated protocol for measuring these effects, offering researchers a clear framework for strategic molecular design.
Physicochemical Profile: A Tale of Two Substituents
The stark contrast in the lipophilicity impact of the methyl and trifluoromethoxy groups stems from their fundamental differences in electronic and steric character.
The methyl group (-CH₃) is a small, non-polar hydrocarbon group.[2] Composed of a single carbon atom bonded to three hydrogen atoms, it is generally considered a weak electron-donating group through hyperconjugation and is valued for its metabolic stability and ability to fill small hydrophobic pockets in target proteins.
Conversely, the trifluoromethoxy group (-OCF₃) is a powerful modulator of molecular properties. The replacement of the methyl protons with highly electronegative fluorine atoms transforms the group's character entirely. It is a strong electron-withdrawing substituent, highly stable against metabolic degradation, and significantly more lipophilic than its methyl or methoxy counterparts.[3][4]
The causal basis for these differences is multifactorial. The OCF₃ group's electron-withdrawing nature is a result of the strong inductive effect of the three fluorine atoms.[5] Furthermore, due to steric and hyperconjugative effects (nO → σ*C–F), the O-CF₃ bond often adopts a conformation orthogonal to an adjacent aromatic ring, which minimizes electronic resonance with the π-system and enhances its inductive character.[6][7]
Quantitative Comparison of Substituent Properties
A useful tool for quantifying a substituent's contribution to lipophilicity is the Hansch-Leo parameter (π) . This value represents the difference in LogP between a parent compound (e.g., benzene) and its substituted analog. A positive π value indicates the substituent increases lipophilicity. The table below summarizes the key differences between the methyl, methoxy, and trifluoromethoxy groups.
| Property | Methyl (-CH₃) | Methoxy (-OCH₃) | Trifluoromethoxy (-OCF₃) |
| Electronic Effect | Weakly Electron-Donating | Electron-Donating (Resonance) | Strongly Electron-Withdrawing (Inductive)[5] |
| Hansch π Parameter | ~ +0.52[1] | -0.02[6][7] | +1.04[6][7] |
| Dominant Character | Hydrophobic, Aliphatic | Polar, H-bond acceptor | Lipophilic, Electron-poor |
As the data clearly indicate, the trifluoromethoxy group (π = +1.04) is a significantly more powerful lipophilicity enhancer than the methyl group (π ≈ +0.52).[1][6][7] Interestingly, the non-fluorinated parent, the methoxy group, is slightly hydrophilic (π = -0.02), underscoring the transformative effect of fluorination.[6][7]
Experimental Data: Quantifying the Impact on LogP
To illustrate the practical consequences of these properties, we can examine experimental LogP values from matched molecular pair analysis. This technique compares two molecules that differ only by a single chemical transformation, providing a clear measure of that change's effect.[8]
A comprehensive analysis of 36 neutral matched molecular pairs where a methoxy group (-OCH₃) was replaced by a trifluoromethoxy group (-OCF₃) revealed a consistent and predictable increase in lipophilicity.[9] The average change in LogP (ΔLogP) for this transformation was found to be approximately +1.0 .[9]
The following table details a simple, representative example of this effect.
| Compound | Structure | Substituent | Experimental LogP | ΔLogP (vs. Methoxy) |
| Anisole | C₆H₅OCH₃ | -OCH₃ | 2.11 | - |
| Trifluoromethoxybenzene | C₆H₅OCF₃ | -OCF₃ | 3.16 | +1.05 |
This experimental result aligns perfectly with the predictions from Hansch parameters (Δπ = 1.04 - (-0.02) = +1.06) and the average from larger datasets.[6][7] It provides definitive evidence that substituting a methoxy group with a trifluoromethoxy group reliably increases a compound's LogP by a full order of magnitude. Given the methyl group's intermediate lipophilicity, replacing it with a trifluoromethoxy group would be expected to produce a substantial, albeit slightly smaller, increase in LogP.
Experimental Protocol: The Shake-Flask Method for LogP Determination
To ensure the trustworthiness and reproducibility of lipophilicity data, a standardized experimental protocol is essential. The "shake-flask" method is the gold-standard procedure recommended by the Organisation for Economic Co-operation and Development (OECD) for the direct measurement of the n-octanol/water partition coefficient.
Causality Behind the Protocol Design:
This method is a direct measurement of the partitioning equilibrium. The choice of n-octanol is critical as its long alkyl chain and polar hydroxyl headgroup mimic the amphipathic nature of biological membranes. Pre-saturating the solvents is a self-validating step to prevent volume changes during the experiment, ensuring the equilibrium is not perturbed by mutual dissolution. The extended shaking period allows the analyte to reach a true thermodynamic equilibrium between the two phases. Centrifugation is employed to ensure a clean and complete separation of the two phases, preventing cross-contamination which would invalidate the final concentration measurements.
Step-by-Step Methodology:
-
Solvent Preparation:
-
Prepare a sufficient quantity of n-octanol and buffer (typically phosphate buffer, pH 7.4, for LogD determination) or purified water (for LogP).
-
Pre-saturate the n-octanol by shaking it with the aqueous phase (and vice-versa) for 24 hours. Allow the layers to separate completely. This ensures that the partitioning experiment is conducted with phases that are already in equilibrium with each other.
-
-
Analyte Preparation:
-
Prepare a stock solution of the test compound in the solvent in which it is more soluble (usually n-octanol for lipophilic compounds). The concentration should be chosen to be within the linear range of the analytical detector.
-
-
Partitioning Experiment:
-
In a suitable vessel (e.g., a glass centrifuge tube with a screw cap), combine a precise volume of the pre-saturated n-octanol and the pre-saturated aqueous phase. A typical ratio is 1:1, but this can be adjusted for highly lipophilic or hydrophilic compounds.
-
Add a small aliquot of the compound's stock solution to the vessel. The final concentration should not exceed 0.01 M.
-
Seal the vessel and shake it vigorously at a constant temperature (e.g., 25°C) for a sufficient time to reach equilibrium (typically 1-24 hours).
-
-
Phase Separation:
-
After shaking, centrifuge the vessel at high speed (e.g., 2000-4000 rpm) for 10-20 minutes to ensure complete separation of the two phases and break any emulsions.
-
-
Sampling and Analysis:
-
Carefully withdraw a precise aliquot from each phase (n-octanol and aqueous), taking care not to disturb the interface.
-
Determine the concentration of the compound in each aliquot using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (LC-MS).
-
-
Calculation:
-
Calculate the partition coefficient (P) using the formula:
-
P = [Concentration in n-octanol] / [Concentration in aqueous phase]
-
-
The final LogP is the base-10 logarithm of P:
-
LogP = log₁₀(P)
-
-
Conclusion and Practical Implications
For drug development professionals, this has direct implications:
-
Enhancing Permeability: In cases where a lead compound has insufficient lipophilicity to cross biological membranes, strategic installation of an -OCF₃ group can be a highly effective strategy to boost LogP into a more favorable range.
-
Modulating ADME Properties: The -OCF₃ group's high metabolic stability can protect adjacent sites from enzymatic degradation, potentially increasing a drug's half-life.[3]
-
Risk of Over-Lipophilicity: Researchers must be cautious. While increasing lipophilicity can be beneficial, excessive LogP values (typically >5) can lead to poor aqueous solubility, increased non-specific binding to proteins and lipids, and higher rates of metabolic turnover, ultimately reducing bioavailability.
The choice between a methyl and a trifluoromethoxy group is therefore a strategic decision based on the specific goals of a drug design campaign. The methyl group offers a conservative, hydrophobic addition, while the trifluoromethoxy group provides a powerful tool for substantially increasing lipophilicity and modulating electronic properties. Understanding the distinct physicochemical contributions of each is essential for the rational design of effective and safe therapeutics.
References
-
Log P values of fluorinated benzene derivatives. ResearchGate. Available at: [Link]
-
Tota, M. R. et al. (2018). Synthesis of Heteroaromatic Trifluoromethyl Ethers with Trifluoromethyl Triflate as the Source of the Trifluoromethoxy Group. Chemical Communications. Available at: [Link]
-
Study of the effect of replacing CH3 with fluorinated groups on lipophilicity. University of Lincoln Library Dissertation Showcase. Available at: [Link]
-
Glyn, R. J., & Pattison, G. (2021). Effects of Replacing Oxygenated Functionality with Fluorine on Lipophilicity. Journal of Medicinal Chemistry, 64(14), 10246–10259. Available at: [Link]
-
Shen, Y., et al. (2015). Synthesis of Trifluoromethoxylated (Hetero)Arenes via OCF3 Migration. Angewandte Chemie International Edition, 54(47), 14063-14067. Available at: [Link]
-
LogP—Making Sense of the Value. ACD/Labs. Available at: [Link]
-
Di Rienzo, F., et al. (2022). Limitations of Frontier Orbital and Charge Approaches in the Description of Electrophilic Aromatic Substitution. Molecules, 27(19), 6527. Available at: [Link]
-
Jeschke, P. (2018). Simple Vector Considerations to Assess the Polarity of Partially Fluorinated Alkyl and Alkoxy Groups. CHIMIA International Journal for Chemistry, 72(11), 778-787. Available at: [Link]
-
Comparison of the changes in Log P of selected alkyl and fluoroalkyl... ResearchGate. Available at: [Link]
-
Warner, D. J., et al. (2010). Using Matched Molecular Series as a Predictive Tool To Optimize Biological Activity. Journal of Medicinal Chemistry, 53(8), 3066–3075. Available at: [Link]
-
Compound Methoxybenzene (FDB012090). FooDB. Available at: [Link]
-
Methyl group. Wikipedia. Available at: [Link]
-
Müller, K. (2018). Simple vector considerations to assess the polarity of partially fluorinated alkyl and alkoxy groups. CHIMIA, 72(11), 778-787. Available at: [Link]
-
Leroux, F. R., et al. (2008). Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Beilstein Journal of Organic Chemistry, 4, 13. Available at: [Link]
-
QSAR: Data preprocessing. BigChem. Available at: [Link]
-
Tlili, A., et al. (2015). Synthesis of Trifluoromethoxylated (Hetero)Arenes via OCF3 Migration. Angewandte Chemie, 127(47), 14241-14245. Available at: [Link]
-
New Entries Toward the Synthesis of OCF3-Containing Molecules. ResearchGate. Available at: [Link]
-
Experimental ∆logP effects for matched molecular pairs... ResearchGate. Available at: [Link]
-
The Importance of Trifluoromethoxy Group in Chemical Synthesis. Available at: [Link]
Sources
- 1. acdlabs.com [acdlabs.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Phenol - Wikipedia [en.wikipedia.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. chimia.ch [chimia.ch]
- 7. Simple vector considerations to assess the polarity of partially fluorinated alkyl and alkoxy groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Showing Compound Methoxybenzene (FDB012090) - FooDB [foodb.ca]
- 9. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Disposal of (3-(Trifluoromethoxy)benzyl)hydrazine Dihydrochloride: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the synthesis and application of novel chemical entities are at the forefront of innovation. However, with great innovation comes the profound responsibility of ensuring safety and environmental stewardship, particularly in the disposal of hazardous materials. This guide provides a comprehensive, step-by-step framework for the proper disposal of (3-(Trifluoromethoxy)benzyl)hydrazine dihydrochloride, a compound that, due to its hydrazine moiety and fluorinated aromatic ring, necessitates a meticulous and informed approach to its end-of-life management.
Executive Summary: Understanding the Core Hazards
(3-(Trifluoromethoxy)benzyl)hydrazine dihydrochloride presents a dual-risk profile stemming from its constituent parts: the hydrazine group and the trifluoromethoxybenzyl group. Hydrazine and its derivatives are well-documented as being toxic, potentially carcinogenic, and capable of causing severe skin and eye irritation[1]. The trifluoromethoxy group, while generally stable, introduces the potential for the formation of hazardous byproducts, such as hydrogen fluoride, upon incomplete combustion or aggressive chemical treatment[2][3]. Therefore, the cornerstone of a safe disposal protocol is a carefully controlled chemical neutralization process followed by disposal as regulated hazardous waste.
Regulatory Imperative: Compliance as a Non-Negotiable
The disposal of (3-(Trifluoromethoxy)benzyl)hydrazine dihydrochloride must adhere to all applicable federal, state, and local regulations[4]. In the United States, this falls under the purview of the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA). It is critical to consult your institution's Environmental Health and Safety (EHS) department to ensure full compliance with all legal requirements.
Immediate Safety Protocols and Personal Protective Equipment (PPE)
Before initiating any disposal procedures, a thorough risk assessment must be conducted. The immediate work area should be well-ventilated, preferably within a certified chemical fume hood. All personnel involved must be trained on the specific hazards of this compound and the emergency procedures.
| Hazard Classification | Description | Primary Route of Exposure |
| Acute Toxicity | Toxic if swallowed, in contact with skin, or if inhaled. | Ingestion, Dermal, Inhalation |
| Skin Corrosion/Irritation | Causes skin irritation[5]. | Dermal |
| Eye Damage/Irritation | Causes serious eye irritation[5]. | Ocular |
| Sensitization | May cause an allergic skin reaction. | Dermal |
| Carcinogenicity | May cause cancer. | Inhalation, Dermal, Ingestion |
Table 1: Hazard Profile of Hydrazine Derivatives
| Personal Protective Equipment (PPE) | Specification |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene). |
| Eye Protection | Safety goggles and a face shield. |
| Skin and Body Protection | Laboratory coat, long pants, and closed-toe shoes. For larger quantities, a chemically resistant apron or suit is recommended. |
| Respiratory Protection | A NIOSH-approved respirator with an appropriate cartridge for organic vapors and acid gases should be used if working outside of a fume hood or if ventilation is inadequate. |
Table 2: Required Personal Protective Equipment (PPE)
Disposal Workflow: A Step-by-Step Approach
The following diagram outlines the decision-making process for the safe disposal of (3-(Trifluoromethoxy)benzyl)hydrazine dihydrochloride.
Caption: Decision workflow for the disposal of (3-(Trifluoromethoxy)benzyl)hydrazine dihydrochloride.
Experimental Protocol: Chemical Neutralization
The primary method for rendering hydrazine compounds less hazardous is through chemical oxidation[6]. This process converts the hydrazine moiety to nitrogen gas and water. A common and effective oxidizing agent is sodium hypochlorite (household bleach).
Materials:
-
(3-(Trifluoromethoxy)benzyl)hydrazine dihydrochloride waste
-
Sodium hypochlorite solution (5.25% household bleach)
-
Water
-
Sodium bicarbonate
-
Stir plate and stir bar
-
Large beaker (at least 10 times the volume of the waste solution)
-
pH paper or pH meter
-
Hydrazine test strips or a colorimetric test kit
Procedure for Small Spills (<5g):
-
Containment: Cordon off the spill area.
-
Absorption: Cover the spill with an inert absorbent material such as sand or vermiculite. Do not use combustible materials like paper towels directly on the neat compound.
-
Collection: Carefully sweep the absorbed material into a designated waste container.
-
Decontamination: Decontaminate the spill surface with a dilute solution of sodium hypochlorite, followed by a thorough water rinse.
Procedure for Bulk Disposal (>5g):
-
Dilution: In a large beaker inside a chemical fume hood, slowly and with constant stirring, add the (3-(Trifluoromethoxy)benzyl)hydrazine dihydrochloride to a large volume of cold water. A general guideline is to aim for a concentration of less than 1% hydrazine derivative. The dihydrochloride salt should readily dissolve in water.
-
Neutralization of Acidity: Since the compound is a dihydrochloride salt, the initial solution will be acidic. Slowly add sodium bicarbonate to neutralize the solution to a pH of approximately 7. This is crucial as the efficiency of hypochlorite oxidation of hydrazines is pH-dependent[7].
-
Oxidation: While continuously stirring the neutralized solution, slowly add the sodium hypochlorite solution. The reaction is exothermic, so the addition should be gradual to control the temperature[8]. A general rule is to add at least a 2-fold molar excess of sodium hypochlorite to ensure complete oxidation of the hydrazine. The reaction between sodium hypochlorite and hydrazine yields nitrogen, water, and sodium chloride[6].
-
Reaction Time: Allow the mixture to stir for at least 2 hours at room temperature to ensure the reaction goes to completion.
-
Verification of Neutralization: It is imperative to verify that all the hydrazine has been destroyed. Use commercially available hydrazine test strips or a colorimetric test kit to confirm the absence of residual hydrazine in the solution. If hydrazine is still detected, add more sodium hypochlorite solution and continue stirring for another hour before re-testing.
-
Waste Collection: Once the absence of hydrazine is confirmed, the neutralized solution should be collected in a properly labeled hazardous waste container.
Causality and Self-Validation: The dilution step is critical to manage the exothermic nature of the neutralization reaction. Neutralizing the acidic solution before adding the oxidizing agent ensures optimal reaction conditions for hydrazine destruction. The verification step is a crucial self-validating measure to confirm the efficacy of the protocol before the waste is consigned for final disposal.
Management of Neutralized Waste
The neutralized waste, although the primary hydrazine hazard has been mitigated, may still contain organic byproducts from the oxidation of the trifluoromethoxybenzyl portion of the molecule and is considered hazardous waste.
-
Labeling: The waste container must be clearly labeled as "Hazardous Waste" and include the chemical composition of the neutralized solution (e.g., "Neutralized (3-(Trifluoromethoxy)benzyl)hydrazine dihydrochloride solution containing sodium chloride and potential chlorinated organic byproducts").
-
Storage: Store the sealed container in a designated, well-ventilated hazardous waste accumulation area, away from incompatible materials.
-
Disposal: Arrange for the collection and disposal of the hazardous waste through a licensed environmental waste management company. Provide them with all available information regarding the chemical and the neutralization process. High-temperature incineration by a permitted facility is the recommended final disposal method for this type of waste[9].
In-Text Citations and References
This guide is grounded in established safety protocols and chemical principles. For further details and verification, please consult the following authoritative sources:
-
Reaction kinetics of hydrazine neutralization in steam generator wet lay-up solution. (2012). INIS-IAEA.
-
Performance Chemicals Hydrazine. Arxada.
-
SAFETY DATA SHEET - Benzylhydrazine dihydrochloride. (2024). Fisher Scientific.
-
Safety and Handling of Hydrazine. DTIC.
-
SAFETY DATA SHEET - Hydrazine dihydrochloride. (2024). Sigma-Aldrich.
-
Products of the Hypochlorite Oxidation of Hydrazine Fuels. (1981). DTIC.
-
One pot synthesis of trifluoromethyl aryl sulfoxides by trifluoromethylthiolation of arenes and subsequent oxidation with hydrogen peroxide. (2020). RSC Publishing.
-
Material Safety Data Sheet - 1-[4-(Trifluoromethyl)phenyl]hydrazine hydrochloride, 95%+. Cole-Parmer.
-
Process for the production of hydrazine hydrate. (1963). Google Patents.
-
SAFETY DATA SHEET - 4-(Trifluoromethoxy)benzyl bromide. (2025). Sigma-Aldrich.
-
Radical C−H Trifluoromethoxylation of (Hetero)arenes with Bis(trifluoromethyl)peroxide. (2021). Chemistry—A European Journal.
-
5. POTENTIAL FOR HUMAN EXPOSURE 5.1 OVERVIEW Hydrazine and 1,1-dimethylhydrazine are industrial chemicals that enter the environ. Agency for Toxic Substances and Disease Registry.
-
Hydrazine (HSG 56, 1991). INCHEM.
-
Products of the neutralization of hydrazine fuels with hypochlorite. (1988). ResearchGate.
-
Protolytic defluorination of trifluoromethyl-substituted arenes. (2011). PMC - NIH.
-
ProMinent® Chemical Resistance List. (2015). ProMinent.
-
Hydrazine Toxicology. (2023). StatPearls - NCBI Bookshelf.
-
Trifluoromethyl ethers – synthesis and properties of an unusual substituent. (2008). Beilstein Journals.
-
SAFETY DATA SHEET - 3-Hydroxybenzylhydrazine dihydrochloride. (2021). Fisher Scientific.
Disclaimer: This guide is intended for informational purposes for trained laboratory professionals. The disposal of hazardous materials should always be conducted in strict accordance with institutional safety protocols and all applicable regulations. Always consult with your institution's Environmental Health and Safety department before proceeding with any chemical disposal.
Sources
- 1. Hydrazine Toxicology - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. BJOC - Trifluoromethyl ethers – synthesis and properties of an unusual substituent [beilstein-journals.org]
- 4. apps.dtic.mil [apps.dtic.mil]
- 5. fishersci.com [fishersci.com]
- 6. arxada.com [arxada.com]
- 7. atsdr.cdc.gov [atsdr.cdc.gov]
- 8. apps.dtic.mil [apps.dtic.mil]
- 9. Hydrazine (HSG 56, 1991) [inchem.org]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
